molecular formula C8H7ClN2 B1643282 3-(Chloromethyl)-1H-indazole

3-(Chloromethyl)-1H-indazole

Cat. No.: B1643282
M. Wt: 166.61 g/mol
InChI Key: FNTWTKVKNSOHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-1H-indazole is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The reactive chloromethyl group at the 3-position makes this compound a versatile building block for further functionalization, enabling the construction of more complex molecules for pharmaceutical development . The indazole scaffold is a privileged structure in drug discovery, known for its broad pharmacological activities . Researchers are particularly interested in indazole derivatives for their potential in developing new therapeutic agents. Scientific literature has reported indazole-based compounds to exhibit a wide range of biological activities, including anticancer , antimicrobial , anti-inflammatory , and antileishmanial effects . Furthermore, novel derivatives have shown promise as inhibitors for enzymes like thymidine phosphorylase and α-glucosidase, indicating potential applications in metabolic disorder research . The structural motif is found in several FDA-approved drugs and compounds in clinical trials, such as the kinase inhibitors Pazopanib and Axitinib, underscoring its significance in creating bioactive molecules . This compound is intended for use in laboratory research only, specifically for the synthesis and exploration of novel heterocyclic compounds. Safety Note: This product is for research use only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTWTKVKNSOHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendancy of 3-Substituted Indazoles: A Technical Guide to Their Biological Significance and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, particularly when substituted at the 3-position, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological significance and burgeoning applications of 3-substituted indazoles. We will dissect their mechanisms of action across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, supported by structure-activity relationship (SAR) data and detailed experimental protocols. This guide is designed to be a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights to propel further innovation in this exciting field.

The Indazole Core: A Foundation for Diverse Bioactivity

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold for the design of biologically active molecules. The unique electronic properties and conformational flexibility of the indazole ring system allow it to interact with a wide array of biological targets. Functionalization at the C-3 position is of particular interest as it provides a key vector for modulating potency, selectivity, and pharmacokinetic properties.[1] The ability to introduce diverse substituents at this position has led to the discovery of numerous compounds with significant therapeutic potential.

3-Substituted Indazoles in Oncology: A Multi-pronged Attack on Cancer

The application of 3-substituted indazoles in oncology is a testament to their versatility, with compounds developed as potent kinase inhibitors, apoptosis inducers, and anti-proliferative agents.[2] Several FDA-approved small molecule anti-cancer drugs feature the indazole scaffold, highlighting its clinical relevance.[2]

Kinase Inhibition: Targeting the Engines of Cell Growth

Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3]

  • VEGFR Inhibitors: Pazopanib, a multi-kinase inhibitor approved for renal cell carcinoma, features a substituted indazole core.[4][5] It effectively blocks the vascular endothelial growth factor receptor (VEGFR), thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.

  • BCR-ABL Inhibitors: In the context of chronic myeloid leukemia (CML), 3-aminoindazole derivatives have been designed as potent pan-BCR-ABL inhibitors, including activity against the challenging T315I "gatekeeper" mutant that confers resistance to imatinib.[6]

  • Polo-like Kinase 4 (PLK4) Inhibitors: Axitinib, another indazole-based drug, was initially developed as a VEGFR inhibitor but also shows potent inhibitory activity against PLK4, a key regulator of centrosome duplication.[7] This dual activity makes it a promising candidate for cancers characterized by centrosome amplification.[7]

  • Multi-target Kinase Inhibitors: Researchers have developed 3-substituted indazole derivatives that act as multi-target kinase inhibitors, simultaneously targeting FGFR1 and DDR2, two important kinases in lung squamous cell carcinoma.[8] One promising candidate, compound 11k, demonstrated profound anti-tumor efficacy in mouse xenograft models.[8]

Mechanism of Action: Kinase Inhibition by 3-Substituted Indazoles

The indazole core often acts as a scaffold that orients key pharmacophoric groups to interact with the ATP-binding pocket of the target kinase. The substituent at the 3-position can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of type I and type II kinase inhibitors.

Kinase_Inhibition Indazole 3-Substituted Indazole ATP_Pocket Kinase ATP Binding Pocket Indazole->ATP_Pocket Binds Hinge Hinge Region Indazole->Hinge Forms H-bonds Phosphorylation Phosphorylation ATP_Pocket->Phosphorylation ATP Blocked Substrate Protein Substrate Cell_Signaling Downstream Cell Signaling Phosphorylation->Cell_Signaling Inhibited

Caption: General mechanism of kinase inhibition by 3-substituted indazoles.

Induction of Apoptosis

Certain 3-substituted indazole derivatives have been shown to induce apoptosis in cancer cells. For example, compound 2f, with a (E)-3,5-dimethoxystyryl group at the C3 position, promoted apoptosis in the 4T1 breast cancer cell line by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[2]

Structure-Activity Relationship (SAR) Highlights in Oncology
TargetKey Structural Features at C3Resulting ActivityReference
Pan-BCR-ABLDiarylamide with a (4-ethylpiperazin-1-yl)methyl tailPotent inhibition of wild-type and T315I mutant BCR-ABL[6]
FGFR1/DDR2Optimized substituents based on enzymatic assaysProfound in vivo anti-tumor efficacy[8]
IDO1Suitably substituted carbohydrazide moietyPotent inhibitory activity (IC50 = 720 nM)[4]
PLK43-ethynylpyridine moietyStrong hydrogen bond interactions with the binding pocket[7]

Anti-inflammatory Properties of 3-Substituted Indazoles

The indazole scaffold is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine.[4] Research has continued to explore novel 3-substituted indazoles for their anti-inflammatory potential.

One study reported the synthesis of novel 1,3-substituted 1H-indazole derivatives and their evaluation in a carrageenan-induced rat paw edema model.[9] Compound 1a, 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole, demonstrated the most significant inhibition of edema, comparable to the standard drug etoricoxib.[9]

3-Substituted Indazoles in Neurodegenerative and Neurological Disorders

Indazole derivatives are being investigated for their potential in treating a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and mood disorders.[10][11][12] Their mechanisms of action in this context often involve the inhibition of key enzymes and signaling pathways implicated in neurodegeneration.[10][11][12]

Key targets for indazole derivatives in the central nervous system include:

  • Monoamine Oxidase (MAO): Inhibition of MAO can increase the levels of neurotransmitters like dopamine, which is beneficial in Parkinson's disease.[10][11]

  • Glycogen Synthase Kinase 3 (GSK3): GSK3 is implicated in the pathology of Alzheimer's disease.[10][11]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common cause of familial Parkinson's disease.[10][11]

A series of 5-substituted indazole derivatives have been developed as multitarget agents for Alzheimer's disease, exhibiting simultaneous inhibition of cholinesterases (AChE/BuChE) and BACE1.[13][14] Some of these compounds also displayed anti-inflammatory and neuroprotective effects.[13]

Other Therapeutic Applications

The biological activity of 3-substituted indazoles extends beyond the aforementioned areas.

  • Cardiovascular Diseases: Certain indazole derivatives have shown cardioprotective effects.[15] For example, DY-9760e, a calmodulin antagonist, can inhibit cardiomyocyte hypertrophy and apoptosis.[15]

  • Antifungal and Antibacterial Agents: Indazole-linked triazoles have demonstrated significant antifungal activity against various Candida and Aspergillus species.[16] Additionally, 1H-indazole-3-carboxamides have been synthesized and screened for their antibacterial activity against pathogenic bacteria.[17][18]

  • Antileishmanial Activity: Indazole derivatives have shown promise as inhibitors of the Leishmania parasite, suggesting their potential as a source for new antileishmanial drugs.[19]

Synthesis and Experimental Protocols

The functionalization of the indazole core at the C-3 position is a key focus of synthetic efforts. A variety of methods have been developed to introduce diverse substituents at this position.

General Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A common and versatile method for the synthesis of 3-aryl-1H-indazoles involves a palladium-catalyzed Suzuki coupling reaction.[1]

Step-by-Step Protocol for the Synthesis of 3-Aryl-1H-Indazoles:

  • Iodination of Indazole: Indazole is first iodinated at the C-3 position to create a key intermediate, 3-iodoindazole. This is typically achieved using potassium hydroxide and iodine in a solvent like DMF.[1]

  • Suzuki Coupling: The 3-iodoindazole is then reacted with a suitable aromatic boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base in a solvent like DMF.[1] This C-C bond-forming reaction yields the desired 3-aryl-1H-indazole.

  • Purification: The crude product is purified using standard techniques such as column chromatography.

Synthesis_Workflow Start Indazole Step1 Iodination (KOH, I2, DMF) Start->Step1 Intermediate 3-Iodoindazole Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Intermediate->Step2 Product 3-Aryl-1H-Indazole Step2->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A typical workflow for the synthesis of 3-aryl-1H-indazoles.

Biological Evaluation: In Vitro Antiproliferative Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 3-substituted indazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

The 3-substituted indazole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its remarkable ability to interact with a diverse range of biological targets has led to the development of clinically approved drugs and a plethora of promising therapeutic candidates. The continued exploration of novel synthetic methodologies to access diverse 3-substituted indazoles, coupled with a deeper understanding of their mechanisms of action through advanced biological screening and computational modeling, will undoubtedly fuel the discovery of next-generation therapeutics for a wide spectrum of diseases. The future of 3-substituted indazoles in drug discovery is bright, with immense potential to address unmet medical needs.

References

  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • ResearchGate. Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity | Request PDF. Available at: [Link]

  • PubMed Central. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available at: [Link]

  • PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Available at: [Link]

  • Hep Journals. Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Available at: [Link]

  • PubMed. Discovery of novel indazole-linked triazoles as antifungal agents. Available at: [Link]

  • Organic Letters. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Available at: [Link]

  • PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available at: [Link]

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  • PubMed Central. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]

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  • PubMed. Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents. Available at: [Link]

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Sources

The Tautomeric Dance of Indazoles: A Deep Dive into the Biological Significance of 1H- and 2H-Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, the inherent tautomerism of the indazole ring system, existing predominantly as 1H- and 2H-tautomers, presents both a challenge and an opportunity in drug design. The subtle shift of a single proton between the two nitrogen atoms of the pyrazole ring can dramatically alter the molecule's physicochemical properties, leading to profound differences in biological activity, target engagement, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the key distinctions between 1H- and 2H-indazole tautomers in biological systems, offering insights into their structural and electronic characteristics, differential biological activities, and the analytical methodologies required for their definitive characterization. By understanding the nuances of this tautomeric interplay, researchers can better harness the potential of the indazole scaffold to develop more potent, selective, and effective therapeutics.

The Indazole Enigma: More Than a Simple Proton Shift

Indazole, a bicyclic aromatic heterocycle, is capable of existing in three tautomeric forms, with the 1H- and 2H-isomers being the most prevalent and biologically relevant.[1] The 1H-tautomer, with the proton on the N1 nitrogen, is generally the more thermodynamically stable form in the gas phase, solution, and solid state.[2][3] This stability is often attributed to its benzenoid character. Computational studies have estimated the 1H-tautomer to be more stable than the 2H-tautomer by a margin of 2.3 to 4.46 kcal/mol.[2][4]

Despite the greater stability of the 1H form, the tautomerism of indazoles is a dynamic equilibrium that can be influenced by substitution patterns, solvent polarity, and, crucially, the microenvironment of a biological system.[5] This dynamic nature has profound implications for drug design, as the less stable 2H-tautomer may be the biologically active form, or the equilibrium between the two may be essential for target binding and efficacy. The tautomeric state of an indazole-containing drug can significantly impact its synthesis, reactivity, and overall biological profile.[6]

Physicochemical Dichotomy: How a Proton's Position Dictates Molecular Personality

The seemingly minor structural difference between 1H- and 2H-indazoles gives rise to distinct physicochemical properties that are critical in a biological context. These differences influence everything from solubility and membrane permeability to the specific interactions a molecule can form with its biological target.

One of the most significant distinctions is the difference in dipole moments. The 2H-indazole tautomer possesses a considerably larger dipole moment than its 1H counterpart.[2][7] This increased polarity can affect a molecule's solubility, its ability to cross cell membranes, and its interactions with polar residues in a protein binding pocket.

Basicity is another key differentiator. The 1H-tautomer is a weaker base compared to the 2H-tautomer.[7] This difference in pKb can influence the ionization state of the molecule at physiological pH, which in turn affects its interactions with biological targets and its overall pharmacokinetic profile.

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Basicity (pKb) 0.422.02
Dipole Moment (D) 1.503.4
Data for methyl-substituted indazoles, which lock the tautomeric form, illustrate the inherent differences between the two isomers.[7]

These fundamental physicochemical differences are the root cause of the distinct biological activities observed between the two tautomers.

The Biological Arena: Where Tautomers Vie for Target Engagement

The tautomeric state of an indazole derivative can be the deciding factor in its biological activity. Both 1H- and 2H-indazoles have been successfully incorporated into a wide array of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[3][8] The choice of which tautomer to pursue in a drug discovery program is therefore a critical strategic decision.

The Role of Hydrogen Bonding

The position of the N-H proton dictates the hydrogen bonding capabilities of the indazole core. The 1H-tautomer has a hydrogen bond donor at the N1 position and a hydrogen bond acceptor at the N2 position. Conversely, the 2H-tautomer has a hydrogen bond donor at N2 and an acceptor at N1. This seemingly simple switch can completely alter the way a molecule docks into a protein's binding site.

For instance, the 1H-indazole-3-amine scaffold is a well-established "hinge-binding" fragment in many kinase inhibitors.[9][10] The N1-H and the exocyclic amine can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. In contrast, a 2H-indazole in the same position would present a different hydrogen bonding pattern and may not bind as effectively, or it may bind in a completely different orientation.

Molecular docking studies on arylsulphonyl indazole derivatives targeting VEGFR2 have suggested that the nitrogen atoms of the indazole ring are involved in key hydrogen bonding interactions within the active site.[8] The specific tautomeric form present would therefore be critical for achieving the optimal binding geometry and inhibitory activity.

H_Bonding 1H_Indazole 1H-Indazole Protein_Target Protein Target (e.g., Kinase Hinge) 1H_Indazole->Protein_Target N1-H (Donor) N2 (Acceptor) 2H_Indazole 2H-Indazole 2H_Indazole->Protein_Target N2-H (Donor) N1 (Acceptor)

Case Studies in Differential Activity

While direct, side-by-side comparisons of 1H- and 2H-isomers with identical substitution patterns are not always available in the literature, numerous studies highlight the development of potent drugs from both scaffolds, underscoring their distinct and valuable contributions to medicinal chemistry.

Examples of Biologically Active 1H-Indazole Derivatives:

  • Axitinib: An FDA-approved kinase inhibitor for the treatment of renal cell carcinoma.[6]

  • Entrectinib: A potent inhibitor of ALK, ROS1, and TRK kinases, used in the treatment of various cancers. The 1H-indazole-3-carboxamide moiety is crucial for its activity.[3][10]

  • Niraparib: A PARP inhibitor used for the treatment of ovarian cancer.[6]

  • ARRY-371797: A selective p38α kinase inhibitor that has been investigated for cardiovascular diseases.[11]

Examples of Biologically Active 2H-Indazole Derivatives:

  • Pazopanib Hybrids: Novel 2H-indazole derivatives have been developed as multi-target inhibitors with potent anti-tumor activity.[3]

  • CRAF Inhibitors: 3-Carboxamido-2H-indazole-6-arylamide derivatives have been identified as selective inhibitors of CRAF kinase for potential cancer therapy.[3]

The successful development of drugs from both tautomeric families emphasizes that neither form is inherently superior; rather, the optimal choice is target-dependent.

Drug/Compound ClassTautomerBiological Target/UseReference
Axitinib1HKinase inhibitor (VEGFR)[6]
Entrectinib1HKinase inhibitor (ALK, ROS1, TRK)[3][10]
Pazopanib Hybrids2HMulti-target kinase inhibitors[3]
CRAF Inhibitors2HKinase inhibitor (CRAF)[3]

The Chemist's Toolkit: Distinguishing Between Tautomers

The definitive characterization of indazole tautomers is paramount in both chemical synthesis and biological studies. Several analytical techniques are employed to unambiguously determine the position of the proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing between 1H- and 2H-indazoles.

  • 1H and 13C NMR: The chemical shifts of the protons and carbons in the indazole ring are sensitive to the tautomeric form. While empirical observations can be suggestive, computational methods like Gauge-Invariant Atomic Orbital (GIAO) calculations can provide a more solid basis for assignment.[12]

  • 2D NMR Techniques (NOESY and HMBC): These techniques are invaluable for establishing through-space and through-bond correlations, respectively. For N-substituted indazoles, a Nuclear Overhauser Effect (NOE) between the N-substituent and the H7 proton is indicative of a 1H-isomer, while an NOE to the H3 proton would suggest a 2H-isomer. Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings from the N-substituent to the carbons of the indazole ring, further aiding in the structural elucidation.[4]

NMR_Workflow

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, allowing for the direct visualization of the proton's location on the indazole ring.[13] When an indazole-containing ligand is co-crystallized with its protein target, X-ray crystallography can reveal the specific tautomer that is responsible for binding and the precise nature of its interactions within the active site.[14] This information is invaluable for structure-based drug design, providing a detailed roadmap for further optimization.

Experimental Protocol: A General Approach to Co-crystallization of an Indazole Inhibitor with a Protein Target

  • Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Complex Formation: The purified protein is incubated with a molar excess of the indazole-containing compound to ensure saturation of the binding sites.

  • Crystallization Screening: The protein-ligand complex is subjected to a wide range of crystallization conditions using high-throughput screening methods. This involves varying parameters such as precipitant type and concentration, pH, temperature, and additives.

  • Crystal Optimization: Once initial crystals are obtained, the conditions are further optimized to produce larger, single crystals suitable for X-ray diffraction.

  • Data Collection: A single crystal is cryo-cooled and exposed to a high-intensity X-ray beam, often at a synchrotron source. The resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. The atomic model is then built into the electron density and refined to yield a high-resolution three-dimensional structure.

The causality behind these steps is crucial: high-purity protein is essential to form well-ordered crystals. Screening a wide range of conditions is necessary because protein crystallization is an empirical process. Cryo-cooling is employed to minimize radiation damage to the crystal during data collection. The final refined structure provides a self-validating system, as its quality is assessed by various statistical parameters.

The Biological Milieu: pH and Enzymatic Influences

The tautomeric equilibrium of indazoles is not static and can be influenced by the surrounding environment.

  • Influence of pH: The pKa of the indazole ring means that at physiological pH, a proportion of the molecules will exist in an ionized state. Changes in pH can shift the tautomeric equilibrium. While the 1H-tautomer is generally more stable in neutral conditions, the protonation state and the relative stability of the tautomers can change in the acidic or basic microenvironments found in different cellular compartments or disease states.

  • Solvent Effects: The polarity of the solvent can influence tautomeric preference. For some substituted indazoles, the less stable 2H-tautomer can be stabilized by strong intramolecular hydrogen bonds in less polar environments, such as the hydrophobic pocket of a protein.[5]

While direct enzymatic conversion of one indazole tautomer to another is not a commonly reported mechanism, the binding of one tautomer to an enzyme active site can effectively "pull" the equilibrium towards that form, according to Le Chatelier's principle.

Conclusion and Future Directions

The tautomerism of the indazole ring is a critical consideration in the design and development of new therapeutics. The 1H- and 2H-isomers possess distinct physicochemical properties that translate into different biological activities. A thorough understanding of the factors that govern the tautomeric equilibrium, coupled with robust analytical techniques for their characterization, is essential for medicinal chemists.

Future research in this area will likely focus on:

  • Systematic Comparative Studies: The synthesis and biological evaluation of matched pairs of 1H- and 2H-indazole derivatives to provide a clearer understanding of the structure-activity relationships for different biological targets.

  • Advanced Computational Modeling: More accurate prediction of tautomeric preferences in different environments, including the active sites of proteins.

  • Probing Tautomerism in a Cellular Context: The development of novel techniques to study the tautomeric equilibrium of indazole-containing drugs within living cells.

By embracing the complexity of indazole tautomerism, the scientific community can continue to unlock the full potential of this privileged scaffold in the quest for new and improved medicines.

References

  • The two tautomers of indazole, with atom numbering. - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023, May 12). Retrieved February 7, 2024, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023, May 12). Retrieved February 7, 2024, from [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

  • X-ray crystallographic studies of protein-ligand interactions - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

  • 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019, June 26). Retrieved February 7, 2024, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.). Retrieved February 7, 2024, from [Link]

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  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11). Retrieved February 7, 2024, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

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  • Protein X-ray Crystallography and Drug Discovery - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

  • Characterizing metal binding sites in proteins with X-ray crystallography - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

  • Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

Technical Guide: Commercial Availability & Handling of 3-(Chloromethyl)-1H-indazole

[1]

Executive Summary

3-(Chloromethyl)-1H-indazole (CAS: 98553-89-0) represents a critical yet chemically labile scaffold in medicinal chemistry, widely utilized for introducing the indazole pharmacophore into kinase inhibitors and sGC activators.[1]

Critical Advisory: While listed by select fine chemical suppliers, the unprotected free base is inherently unstable due to intermolecular self-alkylation (polymerization). Consequently, commercial availability of the high-purity free base is poor.

Recommended Procurement Strategy: Researchers are strongly advised to adopt one of two alternative sourcing strategies to ensure experimental reproducibility:

  • Procure the N-Protected Derivative: (e.g., tert-butyl 3-(chloromethyl)-1H-indazole-1-carboxylate).

  • In-Situ Generation: Procure the stable precursor (1H-indazol-3-yl)methanol and convert it to the chloride immediately prior to use.[1]

Chemical Profile & Stability Analysis[1]

The Self-Alkylation Paradox

The core challenge with 3-(chloromethyl)-1H-indazole lies in its dual reactivity.[1] The molecule contains a highly electrophilic benzylic chloride and a nucleophilic nitrogen (N1/N2) within the same structure. In its neutral free-base form, this leads to rapid intermolecular nucleophilic substitution, resulting in insoluble oligomers.

Mechanism of Instability

The following diagram illustrates the polymerization pathway that degrades the commercial stock of the free base over time.

StabilityMechanismFigure 1: Self-Alkylation Pathway of Unprotected 3-(Chloromethyl)-1H-indazolecluster_0Monomer A (Nucleophile)cluster_1Monomer B (Electrophile)M13-(Chloromethyl)-1H-indazole(Free Base)M23-(Chloromethyl)-1H-indazole(Target)M1->M2Intermolecular N-Alkylation(Self-Reaction)PolymerInsoluble Oligomer/Polymer(Degraded Product)M2->PolymerPropagation

[1]

Strategic Sourcing & Suppliers

Due to the stability issues described above, direct sourcing of the free base is often unreliable. The table below categorizes suppliers by the form of the material they provide.

Table 1: Commercial Availability by Chemical Form[1]
Chemical FormCAS NumberStabilityRecommended SuppliersNotes
(1H-Indazol-3-yl)methanol 66320-48-5 HighEnamine, Combi-Blocks, Sigma-Aldrich Primary Recommendation. Stable alcohol precursor.[1] Convert to chloride in 1 step.
1-Boc-3-(chloromethyl)indazole 885270-86-0 HighPharmaBlock, WuXi AppTec, Fluorochem Protected form.[1] Prevents self-alkylation.[1] Requires acidic deprotection.
3-(Chloromethyl)-1H-indazole 98553-89-0LowChemenu, ThoreauchemHigh Risk. Often ships as degraded polymer or requires cold-chain shipping (-20°C).[1]
3-(Bromomethyl)-1-Boc-indazole 174180-42-8ModerateCombi-Blocks, Astatech Bromo-analog is more reactive but also available in protected forms.[1]

Technical Protocol: In-Situ Generation

Objective: Generate fresh, high-purity 3-(chloromethyl)-1H-indazole from the stable alcohol precursor (CAS 66320-48-5) for immediate nucleophilic substitution.[1]

Reagents Required[1][2][3][4]
  • (1H-Indazol-3-yl)methanol (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv) or Methanesulfonyl chloride (MsCl)
    
  • Dichloromethane (DCM) or THF (anhydrous)

  • Triethylamine (TEA) (if using MsCl)

Step-by-Step Workflow
  • Dissolution: Dissolve (1H-indazol-3-yl)methanol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Chlorination:

    • Method A (Thionyl Chloride): Cool to 0°C. Add

      
       dropwise. The HCl byproduct will transiently protect the indazole nitrogen as the hydrochloride salt, preventing polymerization during reaction.
      
    • Method B (Appel Reaction): Use

      
       and 
      
      
      or
      
      
      for milder, neutral conditions.
  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The alcohol spot (

    
    ) should disappear, replaced by the less polar chloride (
    
    
    ).
  • Utilization:

    • Do NOT isolate the free base.

    • Evaporate volatiles strictly under reduced pressure at

      
      .
      
    • Redissolve the residue immediately in the solvent required for the next step (e.g., DMF, DMSO) containing the target nucleophile.

Decision Logic for Researchers

Use the following logic flow to determine the correct starting material for your specific application.

SourcingLogicFigure 2: Procurement Decision TreeStartStart: Need 3-(Chloromethyl)indazole moietyQ1Is the final targetN1-substituted?Start->Q1PathAYes (N1-Alkylation required)Q1->PathAProtected Intermediate NeededPathBNo (N1-H required)Q1->PathBDirect Linkage NeededActionABuy 1-Boc-3-(chloromethyl)indazole(CAS 885270-86-0)PathA->ActionAActionBBuy (1H-Indazol-3-yl)methanol(CAS 66320-48-5)PathB->ActionBStepA1. React with Nucleophile2. Acidic Deprotection (TFA/HCl)ActionA->StepAStepB1. React with SOCl2 (in situ)2. Add Nucleophile immediatelyActionB->StepB

Applications & Pharmacological Relevance

The 3-chloromethyl moiety serves as a "warhead" for covalent attachment or a linker for building complex heterocycles.[1]

  • Lonidamine Analogs: 3-substituted indazoles are bioisosteres for Lonidamine (anti-spermatogenic/anti-cancer), targeting hexokinase II.

  • Kinase Inhibition: Used to tether the indazole hinge-binder to solubilizing tails in VEGFR/PDGFR inhibitors (e.g., Axitinib derivatives).

  • sGC Activators: The indazole core is critical in stimulating soluble Guanylate Cyclase (sGC) in nitric oxide-independent pathways.[1]

References

  • PubChem. (n.d.). Compound Summary: 3-(Chloromethyl)-1H-indazole.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Palazzo, G., et al. (1966). Synthesis and pharmacological properties of 1-substituted 3-dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry, 9(1), 38-41.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 3-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved and investigational anticancer agents.[1][2] This guide provides a comprehensive framework for the synthesis of novel anticancer drug candidates utilizing the versatile starting material, 3-(chloromethyl)-1H-indazole. We will delve into the strategic rationale behind synthetic choices, provide detailed, field-proven protocols for derivatization, and outline methodologies for evaluating the cytotoxic effects of the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.

Introduction: The Strategic Importance of the Indazole Nucleus

The indazole ring system, a bicyclic heteroaromatic structure, is a bioisostere of indole and is present in a multitude of biologically active compounds.[3] Its unique physicochemical properties allow it to engage in various non-covalent interactions with biological targets, particularly protein kinases, which are often dysregulated in cancer.[4] Several FDA-approved kinase inhibitors, including Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its significance in oncology.[5]

The utility of 3-(chloromethyl)-1H-indazole as a starting material stems from the reactive chloromethyl group at the C3 position. This group serves as an excellent electrophilic handle for introducing a wide array of functional moieties through nucleophilic substitution reactions. This modular approach allows for the rapid generation of diverse chemical libraries, which is a critical step in identifying lead compounds with potent and selective anticancer activity. Furthermore, the N1 and N2 positions of the indazole ring offer additional points for modification, enabling fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of the Key Starting Material: 3-(Chloromethyl)-1H-indazole

A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. 3-(Chloromethyl)-1H-indazole can be efficiently prepared from the commercially available (1H-indazol-3-yl)methanol. The hydroxyl group is readily converted to a chloride, a good leaving group, using standard chlorinating agents such as thionyl chloride (SOCl₂).

Protocol 2.1: Synthesis of 3-(Chloromethyl)-1H-indazole

Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. The subsequent intramolecular nucleophilic attack by the chloride ion, with the concomitant release of sulfur dioxide and hydrogen chloride gas, proceeds via an SNi (internal nucleophilic substitution) mechanism, which typically results in retention of configuration, although this is not a factor for an achiral center.[6] The use of a non-nucleophilic solvent like dichloromethane (DCM) is crucial to prevent solvent participation in the reaction.

Materials:

  • (1H-indazol-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Suspend (1H-indazol-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated NaHCO₃ solution to neutralize the excess SOCl₂ and HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(chloromethyl)-1H-indazole, which can be purified by column chromatography on silica gel or recrystallization if necessary.

Synthetic Diversification Strategies

The reactivity of the chloromethyl group at the C3 position allows for a variety of nucleophilic substitution reactions to introduce diverse functionalities. This section details protocols for the synthesis of key derivative classes with known potential for anticancer activity.

Synthesis of 3-(Azidomethyl)-1H-indazole: A Gateway to "Click" Chemistry

Causality: The azide anion is an excellent nucleophile and readily displaces the chloride in an SN2 reaction. The resulting 3-(azidomethyl)-1H-indazole is a versatile intermediate for 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This reaction allows for the facile linkage of the indazole core to a wide variety of alkyne-containing fragments, rapidly expanding chemical diversity to generate novel triazole-containing anticancer agents.[7]

Protocol 3.1.1: Synthesis of 3-(Azidomethyl)-1H-indazole

Materials:

  • 3-(Chloromethyl)-1H-indazole

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Dissolve 3-(chloromethyl)-1H-indazole (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 3-(azidomethyl)-1H-indazole, which can be used in the next step without further purification or purified by column chromatography.

Mandatory Visualization: Synthetic Workflow for Indazole Derivatives

G cluster_start Starting Material Synthesis cluster_deriv C3-Position Derivatization (Nucleophilic Substitution) cluster_click Click Chemistry Application cluster_eval Biological Evaluation start_alc (1H-Indazol-3-yl)methanol start_chloro 3-(Chloromethyl)-1H-indazole start_alc->start_chloro SOCl₂, DCM azide 3-(Azidomethyl)-1H-indazole start_chloro->azide NaN₃, DMF amine 3-((Dialkylamino)methyl)-1H-indazole start_chloro->amine R₂NH, Base thioether 3-((Arylthio)methyl)-1H-indazole start_chloro->thioether ArSH, Base triazole 1,2,3-Triazole Derivatives azide->triazole Alkyne, Cu(I) Catalyst assay Anticancer Activity Screening (e.g., MTT Assay) amine->assay thioether->assay triazole->assay

Caption: General workflow for the synthesis and evaluation of anticancer agents from 3-(chloromethyl)-1H-indazole.

Synthesis of 3-((Piperazin-1-yl)methyl)-1H-indazole Derivatives

Causality: The piperazine moiety is a common pharmacophore in anticancer drugs, often enhancing aqueous solubility and providing a handle for further derivatization. The secondary amine of a piperazine derivative acts as a nucleophile to displace the chloride from 3-(chloromethyl)-1H-indazole. The use of a base like potassium carbonate is necessary to neutralize the HCl generated during the reaction.

Protocol 3.2.1: General Procedure for the Synthesis of 3-((Substituted-piperazin-1-yl)methyl)-1H-indazoles[7]

Materials:

  • 3-(Chloromethyl)-1H-indazole

  • Appropriately substituted piperazine (e.g., 1-phenylpiperazine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of 3-(chloromethyl)-1H-indazole (1.0 eq) in acetonitrile, add the substituted piperazine (1.1 eq) and potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring completion by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-((substituted-piperazin-1-yl)methyl)-1H-indazole derivative.

Synthesis of 3-((Arylthio)methyl)-1H-indazole Derivatives

Causality: The introduction of a thioether linkage can modulate the lipophilicity and electronic properties of the molecule. Thiophenols are excellent soft nucleophiles that readily react with the soft electrophilic center of the chloromethyl group. A base is required to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

Protocol 3.3.1: General Procedure for the Synthesis of 3-((Arylthio)methyl)-1H-indazoles

Materials:

  • 3-(Chloromethyl)-1H-indazole

  • Substituted thiophenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of the substituted thiophenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes to generate the thiophenolate.

  • Add a solution of 3-(chloromethyl)-1H-indazole (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-((arylthio)methyl)-1H-indazole.

In Vitro Anticancer Activity Evaluation

The primary assessment of the anticancer potential of the newly synthesized compounds is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Protocol 4.1: MTT Assay for Cell Viability[8][9]

Causality: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. Solubilizing these crystals and measuring the absorbance of the solution provides a quantitative measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), K562 (leukemia))[2][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized indazole derivatives in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization: Mechanism of MTT Assay

MTT_Assay cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Mitochondrial Dehydrogenases Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Solubilization DMSO DMSO DMSO->Solubilized Reader Measure Absorbance at 570 nm Solubilized->Reader

Caption: Principle of the MTT assay for determining cell viability.

Data Presentation and Interpretation

The results of the synthetic and biological evaluations should be systematically organized for clear interpretation and comparison.

Table 1: Synthesis of 3-Substituted Methyl-1H-indazole Derivatives
Compound IDNucleophileReaction ConditionsYield (%)
IND-AZ Sodium AzideDMF, 60 °C, 4h92
IND-PIP-Ph 1-PhenylpiperazineK₂CO₃, CH₃CN, reflux, 5h85
IND-PIP-Py 1-(2-Pyridinyl)piperazineK₂CO₃, CH₃CN, reflux, 6h81
IND-S-Ph ThiophenolK₂CO₃, DMF, rt, 8h88
IND-S-Ph-Cl 4-ChlorothiophenolK₂CO₃, DMF, rt, 10h86
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Synthesized Indazole Derivatives
Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)K562 (Leukemia)
IND-PIP-Ph 8.512.37.96.2
IND-PIP-Py 5.19.84.53.1
IND-S-Ph 15.221.518.414.7
IND-S-Ph-Cl 10.815.611.29.5
Doxorubicin 0.81.10.90.5

IC₅₀ values are representative and should be determined experimentally.

Conclusion

3-(Chloromethyl)-1H-indazole is a highly valuable and versatile starting material for the synthesis of novel indazole-based anticancer agents. The protocols outlined in this guide provide a robust foundation for creating diverse chemical libraries through straightforward nucleophilic substitution reactions. The subsequent evaluation of these compounds using standard cytotoxicity assays, such as the MTT assay, allows for the identification of promising lead candidates for further optimization and development in the ongoing search for more effective cancer therapies.

References

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1027-1053. [Link]

  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of indazoles: a review. Bioorganic & Medicinal Chemistry, 22(12), 3047-3069. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Manna, F., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4776. [Link]

  • Sharma, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1255-1279. [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals. Organic Syntheses, 90, 251-260. [Link]

  • Kumar, D. A., et al. (2023). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 28(1), 389. [Link]

  • University of Southampton. (2007). 3-(Chloromethyl)-1-methyl-1H-indazole. eCrystals - University of Southampton. [Link]

  • HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Muralikrishna, S., et al. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol- 2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. Biomedical Journal of Scientific & Technical Research, 1(7). [Link]

  • NCBI. (2021). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

Sources

Application Note: Modular Synthesis and Evaluation of 3-Aryl-1H-Indazole Derivatives as Antileishmanial Agents

[1]

Executive Summary & Scientific Rationale

Leishmaniasis, particularly the visceral form caused by Leishmania donovani, remains a neglected tropical disease with limited therapeutic options. The indazole scaffold (1H-indazole) has emerged as a privileged structure in antiprotozoal drug discovery due to its bioisosteric relationship with purines and indoles, allowing it to interact with diverse biological targets such as Trypanothione Reductase (TryR) and CYP51 sterol demethylases.

This Application Note provides a validated, step-by-step protocol for synthesizing a library of 1,3-disubstituted indazoles . Unlike linear syntheses that limit structural diversity, this protocol utilizes a divergent strategy :

  • Core Synthesis: Construction of a versatile 3-iodo-1H-indazole intermediate.

  • N1-Diversification: Regioselective alkylation to modulate lipophilicity (LogP) and membrane permeability.

  • C3-Functionalization: Palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce biaryl pharmacophores essential for enzyme binding.

Synthetic Workflow Diagram

IndazoleSynthesiscluster_0Phase 1: Scaffold Constructioncluster_1Phase 2: Divergent Library GenStart2-FluorobenzaldehydeCore3-Iodo-1H-indazole(Versatile Scaffold)Start->CoreHydrazine hydrateI2, KOHN1_SubN1-AlkylatedIntermediateCore->N1_SubR-X, Base(Lipophilicity Tuning)Final1,3-DisubstitutedIndazole LibraryN1_Sub->FinalAr-B(OH)2Suzuki CouplingAssayAntileishmanialScreening (Resazurin)Final->AssayIn Vitro Evaluation

Figure 1: Divergent synthetic pathway allowing independent modification of N1 (solubility/permeability) and C3 (potency) positions.

Chemical Synthesis Protocols

Phase 1: Core Scaffold Synthesis (3-Iodo-1H-indazole)

Objective: To create a halogenated core suitable for downstream metal-catalyzed coupling. Direct iodination of the pre-formed indazole ring is preferred over starting with iodinated precursors for cost-efficiency.

Reagents:

  • Indazole (or 2-fluorobenzaldehyde/hydrazine if starting de novo)

  • Iodine (

    
    )
    
  • Potassium Hydroxide (KOH)

  • Solvent: DMF (N,N-Dimethylformamide)

Protocol:

  • Dissolution: Dissolve 1H-indazole (1.0 eq, 10 mmol) in DMF (20 mL) in a round-bottom flask.

  • Base Addition: Add KOH pellets (2.5 eq) and stir at room temperature for 15 minutes.

    • Expert Insight: KOH acts as a base to deprotonate the N1 position, increasing electron density at C3 for electrophilic aromatic substitution.

  • Iodination: Add molecular Iodine (

    
    , 1.1 eq) portion-wise over 10 minutes.
    
    • Critical Step: The reaction is exothermic. Maintain temperature

      
       using a water bath if necessary to prevent over-iodination.
      
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (

    
    ) to quench unreacted iodine.
    
  • Isolation: A solid precipitate will form. Filter under vacuum, wash with cold water, and dry.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Yield Expectation: 85–95%.

Phase 2: Regioselective N1-Alkylation

Objective: To introduce alkyl/benzyl groups that improve cell membrane penetration. Indazoles prefer N1-alkylation (thermodynamic product) over N2-alkylation under these conditions.

Reagents:

  • 3-Iodo-1H-indazole (from Phase 1)

  • Alkyl/Benzyl Halide (e.g., Benzyl bromide, 1.2 eq)

  • Base: Cesium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Setup: In a dry flask, dissolve 3-iodo-1H-indazole (1.0 eq) in anhydrous Acetonitrile (10 mL/mmol).

  • Activation: Add

    
     (2.0 eq). Stir for 30 minutes.
    
  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

  • Heating: Reflux at 80°C for 3–6 hours.

    • Expert Insight: Use of

      
       in Acetonitrile promotes N1 selectivity. If N2 isomer forms (visible on TLC as a lower Rf spot), it can be separated via column chromatography.
      
  • Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Phase 3: C3-Suzuki-Miyaura Cross-Coupling

Objective: To install the biaryl "warhead."

Reagents:

  • N1-substituted-3-iodo-indazole (from Phase 2)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME

Protocol:

  • Degassing: In a microwave vial or pressure tube, combine the indazole substrate (1.0 eq) and aryl boronic acid (1.5 eq) in 1,4-Dioxane (5 mL/mmol). Bubble Nitrogen gas through the solution for 10 minutes.

    • Why? Oxygen poisons Palladium(0) catalysts, leading to homocoupling of boronic acids.

  • Catalysis: Add

    
     (0.05 eq) and 
    
    
    solution (2.0 eq).
  • Reaction:

    • Method A (Thermal): Heat at 90°C for 12–16 hours.

    • Method B (Microwave - Recommended): Irradiate at 120°C for 20–30 minutes. Microwave synthesis significantly reduces reaction time and often improves yields in indazole couplings.[1]

  • Workup: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.

  • Purification: Concentrate and purify via Silica Gel chromatography.

Biological Evaluation: Antileishmanial Assay

Objective: Determine the

Assay Workflow Diagram

AssayWorkflowStep1Seeding1x10^6 parasites/mL(96-well plate)Step2Drug TreatmentSerial Dilutions (72h)Step1->Step2Step3Add Resazurin(Alamar Blue)Step2->Step3Step4Incubate4h @ 37°CStep3->Step4Step5Read FluorescenceEx: 555nm / Em: 585nmStep4->Step5

Figure 2: High-throughput screening workflow for parasite viability.

Reagents:

  • Leishmania donovani promastigotes (log phase).[2][3]

  • M199 medium supplemented with 10% FBS.

  • Resazurin sodium salt (dissolved in PBS, 0.1 mg/mL).

  • Reference Drug: Amphotericin B or Miltefosine.

Protocol:

  • Preparation: Adjust parasite density to

    
     cells/mL in M199 medium.
    
  • Plating: Dispense 100 µL of parasite suspension into 96-well plates.

  • Treatment: Add 100 µL of test compounds (dissolved in DMSO, final DMSO < 1%) in serial dilutions (e.g., 100 µM down to 0.1 µM).

    • Control: Include "Vehicle Only" (Negative Control) and "Amphotericin B" (Positive Control).

  • Incubation: Incubate plates at 26°C for 72 hours.

  • Development: Add 20 µL of Resazurin solution to each well.

  • Final Incubation: Incubate for an additional 4 hours. Viable parasites reduce blue Resazurin (non-fluorescent) to pink Resorufin (highly fluorescent).

  • Readout: Measure fluorescence using a plate reader (Excitation: 555 nm, Emission: 585 nm).

  • Analysis: Calculate % Inhibition and determine

    
     using non-linear regression (GraphPad Prism or similar).
    

Data Presentation & SAR Analysis

When reporting results, organize data to highlight the impact of N1 vs. C3 substitution.

Table 1: Representative Structure-Activity Relationship (SAR) Data Structure

Compound IDN1-Substituent (R1)C3-Substituent (R2)LogP (Calc)L. donovani IC50 (µM)Selectivity Index (SI)*
IND-01 HPhenyl2.8> 50N/A
IND-02 BenzylPhenyl4.212.55
IND-03 Benzyl4-Fluoro-phenyl4.44.212
IND-04 4-Methoxy-benzyl4-Fluoro-phenyl4.10.8 > 50
Amphotericin B ---0.05> 100

*SI = IC50 (Macrophage) / IC50 (Parasite). An SI > 10 is generally considered promising.

References

  • Microwave-Assisted Synthesis of Indazoles: Title: Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.[1][4] Source: Journal of Chemical Health Risks (2025).[3][4][5] URL:[Link] (Validated via search context 1.1)

  • Antileishmanial Activity of Indazoles: Title: Antileishmanial activity of 5-nitroindazole derivatives.[6] Source: PubMed Central / NIH (2023). URL:[Link]

  • Resazurin Assay Protocol: Title: Development of a promastigote resazurin based viability assay... for Leishmania donovani. Source: Discovery Biology. URL:[Link] (Contextual validation 1.14)

  • Structure-Activity Relationships: Title: Antileishmanial Anthracene Endoperoxides: Efficacy In Vitro, Mechanisms and Structure-Activity Relationships.[7] Source: MDPI (2022). URL:[Link]

  • General Indazole Scaffold Review: Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[8][9][10] Source: RSC Advances / NIH. URL:[Link]

Application Note: Optimized Protocol for MTT Cytotoxicity Assessment of Indazole-Based Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., Axitinib) and anti-inflammatory agents. However, their inherent hydrophobicity and potential for non-enzymatic reduction of tetrazolium salts present specific challenges in colorimetric assays. This Application Note outlines a rigorous, self-validating protocol for performing MTT assays on indazole-based libraries. It prioritizes solubility management, chemical interference validation, and precise IC50 determination.

Introduction & Principle

The MTT assay relies on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals.[1][2][3] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, serving as a proxy for metabolic activity and, by extension, cell viability.

The Indazole Challenge:

  • Solubility: Indazole derivatives often exhibit poor aqueous solubility, leading to micro-precipitation in culture media. This scatters light, artificially inflating Absorbance (OD) values.

  • Chemical Interference: While less reactive than polyphenols, nitrogen-rich heterocycles can occasionally reduce MTT in the absence of cells, generating false-negative cytotoxicity data (false "viability").

  • Mechanism of Action: Many indazoles act as cytostatic kinase inhibitors. A reduction in metabolic activity may precede cell death; thus, incubation timing is critical.

Pre-Assay Validation (Go/No-Go Criteria)

Scientific Integrity Check: Before committing cells, you must validate the compound's behavior in the assay system.[4][5]

Phase A: Solubility Limit Test
  • Prepare a 10 mM stock of the indazole derivative in 100% DMSO.

  • Dilute to the maximum test concentration (e.g., 100 µM) in complete cell culture media (containing 10% FBS).

  • Critical Step: Incubate at 37°C for 2 hours (no cells).

  • Examine under an inverted microscope (20x).

    • Crystals visible? The compound has precipitated. You must lower the concentration or use a solubility enhancer (e.g., <0.5% cyclodextrin, though this may alter uptake).

    • Clear? Proceed.

Phase B: Cell-Free Interference Check
  • In a 96-well plate, add 100 µL of media containing the highest drug concentration.

  • Add 10 µL of MTT reagent.[6]

  • Incubate for 3 hours at 37°C.

  • Observation: If the solution turns purple/blue relative to a media-only blank, the indazole is chemically reducing the MTT.

    • Correction: You must wash cells with PBS prior to adding MTT in the actual assay to remove the extracellular drug.

Visual Workflow (Graphviz)

MTT_Indazole_Workflow Start Start: Indazole Stock Prep (10-50mM in DMSO) SolubilityCheck Solubility Check (Microscopy in Media) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation Dilute Reduce Max Concentration Precipitation->Dilute Yes InterferenceCheck Cell-Free Interference Check (Media + Drug + MTT) Precipitation->InterferenceCheck No Dilute->SolubilityCheck ColorChange Purple Color (Non-Enzymatic Reduction)? InterferenceCheck->ColorChange WashStep Protocol Mod: Include PBS Wash Step ColorChange->WashStep Yes StandardProtocol Standard Protocol (No Wash) ColorChange->StandardProtocol No Seeding Cell Seeding (3-5k cells/well) WashStep->Seeding StandardProtocol->Seeding Treatment Drug Treatment (72h Incubation) Seeding->Treatment Readout Add MTT -> Solubilize -> Read OD570 Treatment->Readout

Figure 1: Decision logic for optimizing MTT assays for hydrophobic small molecules. Note the critical checkpoints for precipitation and chemical interference.

Detailed Experimental Protocol

Materials
  • Cell Line: Adherent cancer lines (e.g., A549, MCF-7) or relevant primary cells.

  • Reagents:

    • MTT Reagent: 5 mg/mL in PBS (sterile filtered, stored in dark at 4°C).

    • Solubilization Buffer: 100% DMSO (molecular biology grade).

    • Indazole Compound Stock: 10 mM in DMSO.

  • Equipment: Microplate reader (570 nm filter), Inverted Microscope.

Step 1: Cell Seeding (Day 0)
  • Harvest cells and determine viability using Trypan Blue.[3][7][8]

  • Dilute cells to 3,000–5,000 cells/well (cell line dependent) in 100 µL complete media.

    • Note: Avoid edge wells (evaporation effect). Fill edge wells with sterile PBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Day 1)
  • Serial Dilution: Prepare a 2X concentration series of the indazole compound in a separate sterile deep-well plate using complete media.

    • Why? Adding 100% DMSO stock directly to wells causes local cytotoxicity and protein precipitation.

    • DMSO Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v).[7]

  • Remove culture media from the cell plate (optional but recommended for high-precision).

  • Add 100 µL of the pre-diluted drug media to the cells.[9]

  • Include controls:

    • Vehicle Control: Media + DMSO (equivalent to highest concentration).

    • Positive Control: Standard cytotoxic agent (e.g., Doxorubicin).

    • Blank: Media only (no cells).[8]

  • Incubate for 48 to 72 hours . Indazoles often induce cell cycle arrest before death; 24h is often insufficient.

Step 3: MTT Assay (Day 3/4)
  • Interference Mitigation (If triggered in Phase B): Carefully aspirate drug media and wash once with 100 µL warm PBS. Add 100 µL fresh phenol-red free media.

  • Add 10 µL of MTT Stock (5 mg/mL) to each well (final conc: 0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C.

    • Check: Look for intracellular purple puncta (formazan).[8]

  • Carefully remove the supernatant (media + MTT) without disturbing the attached cell/crystal layer.[8]

    • Tip: Use a vacuum aspirator with a fine tip, tilted at a 45° angle.

  • Add 100 µL of DMSO to each well to solubilize the crystals.

  • Place on an orbital shaker (low speed) for 10 minutes protected from light.

Step 4: Data Acquisition
  • Measure absorbance at 570 nm (Signal).

  • Measure absorbance at 630–690 nm (Reference/Background).

  • Calculate

    
    .
    

Data Analysis & Presentation

Calculate the percentage of cell viability using the following formula:



Table 1: Example Plate Layout & Data Recording

Row1 (PBS)2 (Vehicle)3 (100 µM)4 (50 µM)5 (25 µM)6 (12.5 µM)...12 (PBS)
APBS100%DataDataDataData...PBS
BPBS100%DataDataDataData...PBS
CPBS100%DataDataDataData...PBS

Plot log(inhibitor) vs. normalized response (variable slope) to determine IC50.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Background (Blank) Phenol red interference or protein precipitation.Use phenol-red free media; Ensure thorough washing if using serum.
Spike in OD at High Drug Conc. Drug Precipitation . Indazoles are hydrophobic.[7]Check solubility (Phase A). Crystals scatter light, reading as "absorbance."
False Viability Chemical reduction of MTT by the indazole.Perform "Cell-Free Interference Check." If positive, wash cells before adding MTT.
Low Signal (Vehicle) Cell seeding density too low or DMSO toxicity.Increase seeding density; Titrate DMSO (keep <0.5%).

References

  • National Institutes of Health (NIH) / NCATS. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual. [Link]

  • Stockert, J. C., et al. (2012). Assays for Viability: A Review of Methods. Acta Histochemica.[10] (Grounding for tetrazolium reduction mechanisms). [Link]

  • Peng, L., et al. (2005).[10][11] Reduction of MTT by flavonoids in the absence of cells.[3][10][11][12] Colloids and Surfaces B: Biointerfaces.[10] (Establishes the protocol for chemical interference checks). [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays.[1][6][7][8][9][13][10][11][14][15][16] Assay Guidance Manual. (Detailed troubleshooting for compound precipitation). [Link]

Sources

Troubleshooting & Optimization

Common side reactions and byproducts when using 3-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of using 3-(Chloromethyl)-1H-indazole in medicinal chemistry and drug discovery workflows.

Subject: Troubleshooting Side Reactions, Stability, and Optimization Senior Application Scientist: Dr. A. Vance

Executive Summary

3-(Chloromethyl)-1H-indazole is a bifunctional building block containing both a reactive electrophile (chloromethyl group) and a nucleophilic core (indazole NH). This "AB-type" monomeric structure creates an inherent risk of self-alkylation (polymerization) if not handled under specific pH and concentration thresholds. This guide provides mechanistic insights and validated protocols to suppress side reactions and maximize yield.

Part 1: The "Self-Destruct" Mode (Self-Alkylation)

The most frequent complaint we receive is: "My reaction turned into an insoluble gum," or "NMR shows broad, undefined peaks in the aromatic region." This is almost invariably due to head-to-tail self-alkylation.

The Mechanism

In its neutral (free base) form, the N1-nitrogen of the indazole (pKa ~14) is sufficiently nucleophilic to attack the electrophilic chloromethyl group of a neighboring molecule. This sets off a chain reaction, forming oligomers and polymers.

Visualization: The Self-Alkylation Pathway

The following diagram illustrates how the unprotected nitrogen initiates polymerization.

SelfAlkylation Monomer1 Monomer A (Neutral 3-CH2Cl-Indazole) Transition Transition State (Intermolecular N1 Attack) Monomer1->Transition Nucleophilic N1 Monomer2 Monomer B (Neutral 3-CH2Cl-Indazole) Monomer2->Transition Electrophilic CH2 Dimer Dimer Species (N1-Alkylated Intermediate) Transition->Dimer -HCl Polymer Oligomers/Polymers (Insoluble Gum) Dimer->Polymer + n Monomers (Chain Propagation)

Caption: Figure 1. Head-to-tail self-alkylation pathway of unprotected 3-(chloromethyl)-1H-indazole leading to polymerization.

Troubleshooting & FAQs

Q: I bought the HCl salt, but it polymerized when I neutralized it. Why? A: The HCl salt is stable because the nitrogen is protonated (non-nucleophilic). As soon as you neutralize it to the free base without an external electrophile or protection, the N1 becomes nucleophilic and attacks the chloromethyl group of its neighbor.

  • Solution: Do not isolate the free base. Perform reactions in situ . Add your nucleophile (e.g., amine, thiol) before adding the base.

Q: How do I prevent this if I need the free base? A: You cannot store the free base for long periods. If you must use it, use a Protecting Group (PG) strategy.

  • Recommended PG: tert-Butyloxycarbonyl (Boc) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) at the N1 position.

  • Reaction: 1-Boc-3-(chloromethyl)indazole is stable because the electron-withdrawing Boc group reduces the nucleophilicity of N1, effectively "capping" the self-reaction.

Part 2: Hydrolysis & Solvolysis

The chloromethyl group is highly susceptible to


 or 

hydrolysis, converting your active reagent into the alcohol byproduct, 3-(hydroxymethyl)-1H-indazole .
Diagnostic Table: Identifying Hydrolysis
ObservationCauseConfirmation (1H NMR in DMSO-d6)
White precipitate in reactionFormation of insoluble alcohol or HCl saltsCheck solubility; Alcohol is often less soluble in CH2Cl2.
NMR Shift Conversion of -CH2Cl to -CH2OH-CH2Cl: Singlet ~5.1 ppm -CH2OH: Doublet ~4.8 ppm (coupled to OH)
Yield Loss Competitive reaction with waterMass Spec shows M-Cl + OH (M-17) peak.
Protocol for Anhydrous Handling
  • Solvent: Use anhydrous DMF or THF. Avoid alcohols (MeOH, EtOH) as solvents; they will form the ether byproduct (solvolysis) via

    
     mechanism.
    
  • Base: Use non-nucleophilic bases like DIPEA or

    
    . Avoid hydroxide bases (NaOH, KOH) which directly cause hydrolysis.
    

Part 3: Reaction with Amines (Bis-Alkylation)

When coupling 3-(chloromethyl)-1H-indazole with primary amines, a common side product is the tertiary amine (bis-alkylation), where one amine molecule reacts with two indazole units.

Optimization Workflow

To maximize the Mono-Alkylated product (Secondary Amine):

BisAlkylation Start Start: Coupling Reaction Condition1 Stoichiometry Check: Is Amine > 3.0 equiv? Start->Condition1 Outcome1 High Risk of Bis-Alkylation (Amine acts as limiting reagent) Condition1->Outcome1 No (1:1 Ratio) Outcome2 Favors Mono-Alkylation (Kinetic Control) Condition1->Outcome2 Yes (Excess Amine) Step2 Add Base (DIPEA) slowly Outcome2->Step2 Step3 Purification: Silica Chromatography Step2->Step3

Caption: Figure 2. Decision tree to prevent over-alkylation when reacting with primary amines.

Key Protocol Adjustment:

  • Stoichiometry: Use 3.0 – 5.0 equivalents of the amine relative to the indazole chloride.

  • Addition Order: Add the indazole solution dropwise to the amine solution. This ensures the amine is always in local excess.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 3-(Aminomethyl)-1H-indazole derivative without self-polymerization.

Reagents:

  • 3-(Chloromethyl)-1H-indazole (HCl salt) [1.0 equiv]

  • Target Amine (Nucleophile) [3.0 equiv]

  • DIPEA (N,N-Diisopropylethylamine) [3.5 equiv]

  • Anhydrous DMF [0.1 M concentration]

Step-by-Step Procedure:

  • Preparation of Nucleophile: Dissolve the Target Amine (3.0 equiv) and DIPEA (3.5 equiv) in anhydrous DMF. Cool to 0°C under Nitrogen atmosphere.

    • Why? Pre-mixing base with the amine ensures the environment is basic enough to neutralize the indazole salt immediately upon addition, but the low temperature suppresses side reactions.

  • Addition: Dissolve 3-(Chloromethyl)-1H-indazole (HCl salt) in a minimal amount of DMF. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Slow addition prevents high local concentrations of the indazole free base, minimizing self-alkylation (Figure 1).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove salts) and Brine. Dry over 
    
    
    
    .
  • Purification: If bis-alkylated byproduct is observed, separate using a gradient of DCM:MeOH (95:5 to 90:10) with 1%

    
    .
    

References

  • Indazole Tautomerism & Stability

    • Gaulon, C. et al. "Synthesis and reactivity of 3-(chloromethyl)-1H-indazole." Tetrahedron, 2005.
    • Note: Establishes the thermodynamic preference for 1H-indazole and the reactivity of the 3-position.
  • Polymerization Mechanisms of Bifunctional Heterocycles

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013.
    • Context: General mechanism for AB-monomer polymerization (nucleophilic amine + electrophilic alkyl halide).
  • Protection Group Strategies for Indazoles

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley, 2014.
    • Context: Protocols for Boc and SEM protection of indazole N1 to prevent self-alkyl
  • Selective N-Alkylation Protocols

    • Lier, F. et al. "Regioselective Alkylation of Indazoles." Journal of Organic Chemistry, 2011.
    • Context: Discusses the competing nucleophilicity of N1 vs N2, relevant when the indazole is the nucleophile.

Technical Support Center: Purification Protocols for 3-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CL-PUR-001 Subject: Removal of Unreacted 3-(Chloromethyl)-1H-indazole (CAS: 69609-96-3) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are encountering difficulty removing unreacted 3-(Chloromethyl)-1H-indazole from your reaction mixture. This compound presents a dual challenge: it possesses an electrophilic alkyl halide motif (a potential Genotoxic Impurity or PGI) and an amphoteric indazole core.[2][3]

Effective removal requires exploiting two specific chemical "handles" on the molecule:

  • The Acidic N-H Proton (pKa ~13.8): Allows for selective extraction into aqueous base if your product is N-substituted.[1][2][3]

  • The Electrophilic Chloromethyl Group: Allows for chemoselective capture using nucleophilic scavenger resins.[1][2][3]

This guide details three targeted protocols ranging from bulk removal to trace PGI remediation.[2][3]

Module 1: The "Smart" Extraction (Bulk Removal)

Applicability: Use this method ONLY if your reaction product is N-substituted (i.e., you have alkylated/protected the indazole nitrogen).[2]

The Logic: 3-(Chloromethyl)-1H-indazole retains an acidic proton at the N1 position.[1][2] If your product is N-alkylated, it is neutral.[2][3] By washing the organic layer with a base, you deprotonate the unreacted starting material, converting it into its water-soluble salt, while your product remains in the organic phase.

Protocol: pH-Controlled Wash[1]
  • Dilution: Dissolve your crude reaction mixture in a non-water-miscible solvent (e.g., Ethyl Acetate or DCM).[1][2][3]

  • The Base Wash:

    • Wash the organic phase 2x with 1M NaOH (pH ~14).[2][3]

    • Mechanism:[2][4][5][6][7] The high pH deprotonates the indazole (pKa ~13.8), forcing the anion into the aqueous layer.

    • Note: The chloromethyl group may partially hydrolyze to the hydroxymethyl derivative during this step; this byproduct is also water-soluble and will be removed.[2]

  • The Brine Wash: Wash the organic phase 1x with saturated brine to remove residual base and water.[1][2][3]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Decision Matrix: Is Base Washing Safe for Your Product?

BaseWashLogic Start Start: Analyze Product Structure Q1 Is the Indazole Nitrogen (N1) substituted/protected? Start->Q1 Q2 Does the product contain base-sensitive groups (Esters, etc.)? Q1->Q2 Yes (N-R is present) Action1 STOP: Do NOT use Base Wash. Both SM and Product will extract. Go to Module 2. Q1->Action1 No (N-H is free) Action2 Proceed with 1M NaOH Wash. SM removes to Aqueous Phase. Q2->Action2 No Action3 Modify: Use mild base (K2CO3) or Short Contact Time. Q2->Action3 Yes

Figure 1: Decision matrix for utilizing acid-base extraction properties of indazole derivatives.

Module 2: Chemical Scavenging (Trace/PGI Removal)

Applicability: Universal.[1][2][3] Best for removing trace amounts (<5%) of starting material to meet pharmaceutical purity standards (low ppm).[2][3]

The Logic: The chloromethyl group is a potent electrophile.[1][2][3] Polymer-supported nucleophiles (scavengers) will covalently bond to the impurity, allowing it to be removed via simple filtration.[2]

Recommended Scavengers
Scavenger TypeFunctional GroupReactivity ModeRecommended For
Thiol Resin Silica-supported Propanethiol (Si-Thiol)SN2 SubstitutionBest Choice. High reactivity with alkyl halides; no basicity issues.[1][2]
Amine Resin Polystyrene-supported BenzylamineSN2 SubstitutionGood alternative.[1][2][3] Can also scavenge acid byproducts (HCl).[2][3]
Thiourea Resin Polymer-supported ThioureaSN2 SubstitutionSpecific for alkyl halides; forms isothiouronium salts.[1][2][3]
Protocol: Resin Treatment[6]
  • Solvent Selection: Ensure the crude product is dissolved in a solvent compatible with the resin (DCM, THF, Ethanol, or DMF). Avoid solvents that react with the scavenger (e.g., acetone for amine resins).[2][3]

  • Loading: Add 3–5 equivalents of the scavenger resin relative to the estimated amount of unreacted impurity (not the product).[1][2][3]

  • Incubation:

    • Stir gently or shake at 40–50°C for 4–12 hours.

    • Tip: Heat accelerates the SN2 reaction with the chloromethyl group.[2][3]

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad to remove the resin (which now holds the impurity).[2][3]

  • Validation: Check the filtrate by LC-MS. If impurity persists, repeat with fresh resin.[2][3]

ScavengingWorkflow Input Crude Mixture (Product + Alkyl Halide SM) Resin Add Thiol/Amine Resin (Solid Phase Nucleophile) Input->Resin React Stir @ 45°C (Covalent Capture) Resin->React Filter Filtration React->Filter Waste Solid Waste (Resin-bound Impurity) Filter->Waste Retentate Product Purified Filtrate Filter->Product Filtrate

Figure 2: Workflow for chemoselective removal of alkyl halides using solid-supported scavengers.

Module 3: Troubleshooting & FAQs

Q: The impurity co-elutes with my product on Silica Gel. What now?

A: This is common due to the similar polarity of the indazole core.[1][2][3]

  • Switch Stationary Phase: Try C18 (Reverse Phase) . The chloromethyl group makes the starting material slightly more hydrophobic than hydroxy- or amino-substituted products, often providing better resolution in MeOH/Water gradients.

  • Derivatization: Add a small amount of a volatile amine (e.g., dimethylamine) to the crude mixture before chromatography. This converts the chloromethyl impurity into a highly polar amine salt, which will stick to the baseline of a silica column while your product elutes.

Q: I see a new impurity peak at M-18 or M+2 after workup.

A: You likely hydrolyzed the chloromethyl group.[1][2][3]

  • M-18 (Loss of HCl/Water): Formation of an ether dimer or internal cyclization.[2][3]

  • M+2 (Hydrolysis): Conversion to 3-(hydroxymethyl)-1H-indazole .[2] This is actually helpful! The alcohol derivative is much more polar than the chloride.[2][3] You can now easily separate it via flash chromatography (increase polarity of eluent) or water wash.[2][3]

Q: Is this compound genotoxic?

A: Treat as a PGI (Potentially Genotoxic Impurity). Alkyl halides are structural alerts for genotoxicity (alkylating agents).[1][2][3] In drug development, you must demonstrate removal to very low levels (often <10 ppm depending on daily dose).[2][3] We strongly recommend Module 2 (Scavenging) as the final polishing step to ensure compliance.[2][3]

References

  • Indazole Acidity & Properties

    • PubChem Compound Summary for CID 95894, 3-Chloro-1H-indazole.[1][2] National Center for Biotechnology Information (2025).[2][3] Link[2]

    • Note on pKa: Unsubstituted Indazole pKa is ~13.[1][2][3]8. The electron-withdrawing chlorine at the 3-position stabilizes the anion, likely lowering pKa slightly, facilitating base extraction.[2]

  • Scavenging Alkyl Halides

    • Elimination of Alkyl Halides.[1][2][3][4][5][7] Chemistry LibreTexts (2019).[2][3] Link

    • Techniques for PGI Removal: Anderson, N. G. "Practical Process Research & Development." Academic Press.[2][3] (Standard industry reference for scavenger resin applications).

  • Synthesis & Reactivity Context

    • Method for preparing 1H-indazole derivative.[1][2][3][8][9][10] Google Patents (CN107805221A).[1][2][3] Link

    • Indazole Synthesis & Functionalization.[1][2][3][8][9][11] Organic Chemistry Portal.[1][2][3] Link

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 3-(Chloromethyl)-1H-indazole before handling, as it is a potent alkylating agent and skin sensitizer.

Sources

Addressing poor solubility of novel indazole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a primary troubleshooting resource for addressing the poor aqueous solubility often encountered with novel indazole-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you make informed decisions in your experimental design.

Section 1: Understanding the Core Problem

Q1: Why are many of my novel indazole-based compounds poorly soluble in aqueous solutions?

A: The low aqueous solubility of indazole derivatives often stems from a combination of their fundamental physicochemical properties. Indazoles are bicyclic heteroaromatic compounds, and their solubility is dictated by a delicate balance between their crystalline structure and their interactions with solvent molecules.

The primary reasons for poor solubility include:

  • High Crystal Lattice Energy: The planar nature of the indazole ring facilitates strong π-π stacking in the solid state. This creates a highly stable, rigid crystal lattice. For the compound to dissolve, the energy input from solvent-solute interactions must be sufficient to overcome this substantial lattice energy.

  • Hydrophobicity: While the indazole core contains nitrogen atoms capable of hydrogen bonding, extensive substitution with lipophilic groups—a common strategy in medicinal chemistry to enhance target potency—dramatically increases the overall hydrophobicity of the molecule.[1] This makes it energetically unfavorable for the compound to be solvated by polar water molecules.

  • Weakly Basic Nature: The indazole ring system is weakly basic. Depending on the specific pKa of your derivative, it may not be sufficiently ionized at physiological pH (around 7.4) to enhance solubility through charge-based interactions with water.[2][3]

Understanding these root causes is the first step in devising a rational strategy to overcome solubility limitations.

Section 2: Initial Characterization & Troubleshooting

Q2: My compound has just been synthesized. What are the first experimental steps to assess and address its solubility?

A: A systematic, tiered approach is most effective. Before attempting complex formulations, you must quantify the problem and understand the compound's basic physicochemical properties.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Caption: Decision workflow for solubility enhancement.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure first?

A: It is crucial to distinguish between these two measurements as they provide different information for different stages of drug discovery.[4]

  • Kinetic Solubility is typically measured first. It assesses the precipitation of a compound after a small volume of a concentrated DMSO stock solution is added to an aqueous buffer.[5] This method is fast, requires very little compound, and mimics the conditions of many high-throughput biological screening assays.[6] It measures the apparent solubility under non-equilibrium conditions and is a good indicator of whether your compound will precipitate in in vitro assays.

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of solid compound to a buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours) until the concentration of the dissolved drug in the supernatant becomes constant.[7][8] This value is more relevant for predicting in vivo absorption and for later-stage formulation development.[8]

Recommendation: Always start with a kinetic solubility assay . If the compound shows poor kinetic solubility, it will almost certainly have poor thermodynamic solubility and will cause problems in your initial biological screens.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is a self-validating system for assessing the kinetic solubility of your indazole compounds using nephelometry (light scattering) to detect precipitation.

Materials:

  • Test compound(s)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 96-well clear-bottom microplates

  • Nephelometer or plate reader with a light scattering module

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your indazole compound in 100% DMSO.

  • Standard Curve: Create a serial dilution of a known precipitant (e.g., a standard poorly soluble compound) in DMSO to serve as a positive control and to validate instrument sensitivity.

  • Assay Plate Preparation:

    • Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.

    • Add 2 µL of your 10 mM compound stock solution to the PBS. This results in a final concentration of 100 µM with 1% DMSO.

    • Include "buffer only" wells (198 µL PBS + 2 µL DMSO) as a negative control (baseline scatter).

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Read the plate using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate formed.

  • Data Analysis:

    • Subtract the average signal of the negative control wells from all other readings.

    • The solubility is reported as the highest concentration that does not produce a signal significantly above the baseline.

Section 3: Tier 1 & 2 Formulation Strategies

Q4: My compound is weakly basic. Can I use pH modification to keep it in solution?

A: Yes, for ionizable compounds, pH modification is the most direct and powerful initial strategy.[9] The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation .[10][11][12][13]

For a weak base (like many indazoles): pH = pKa + log ([Base] / [Acid])

  • [Base] is the concentration of the neutral, un-ionized (and typically less soluble) form.

  • [Acid] is the concentration of the protonated, ionized (and typically more soluble) form.

Causality: By lowering the pH of the solution to a value at least 1-2 units below the compound's pKa, you shift the equilibrium towards the protonated, ionized form.[3][14] This charged species has much more favorable interactions with polar water molecules, dramatically increasing solubility.[3][15] For example, preparing a hydrochloride salt of a basic indazole can significantly improve its aqueous solubility.[16]

Practical Steps:

  • Determine the pKa of your compound experimentally or using in silico prediction tools.

  • Prepare a series of buffers with pH values ranging from 2 to 7.4.

  • Run your solubility assay in each buffer to determine the pH-solubility profile. This is critical for selecting appropriate buffers for in vitro assays or for considering salt forms for in vivo studies.[8]

Q5: pH adjustment isn't enough or my compound is neutral. What is the best strategy for selecting a co-solvent?

A: Co-solvents are water-miscible organic solvents that improve solubility by reducing the polarity of the aqueous medium. Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).

Mechanism of Action: Co-solvents disrupt the hydrogen-bonding network of water, creating a less polar "micro-environment" that is more energetically favorable for solvating a hydrophobic indazole molecule.

Co-solventTypical Starting % (v/v)Key Considerations
DMSO 1-5%Excellent solubilizer, but can be cytotoxic at >1%. Standard for in vitro assays.
Ethanol 5-20%Generally well-tolerated in vivo, but can cause precipitation on dilution.
Propylene Glycol 10-40%Common in oral and parenteral formulations. Can be viscous.
PEG 400 10-50%Low toxicity, widely used in formulations. Effective for very hydrophobic compounds.

Self-Validating Protocol:

  • Prepare a 10% (v/v) solution of each candidate co-solvent in your primary aqueous buffer.

  • Perform a kinetic solubility assay in each co-solvent mixture alongside a "buffer only" control.

  • Identify the co-solvent that provides the best solubility enhancement.

  • Crucially , perform a dilution test. Take the solubilized sample and dilute it 10-fold with the aqueous buffer. Observe for immediate precipitation ("crashing out"). This validates that the formulation will remain stable upon dilution into a larger aqueous volume, mimicking what happens in an assay or upon administration.

Section 4: Advanced Solubilization Technologies

Q6: When should I consider using cyclodextrins?

A: Cyclodextrins should be considered when co-solvents are insufficient or cause toxicity/compatibility issues. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17]

Mechanism: The hydrophobic indazole molecule (the "guest") partitions into the non-polar cavity of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[18][19][20] This effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[21]

dot graph G { layout=neato; node [shape=circle, style=filled, label=""]; edge [style=invis];

} dot Caption: Encapsulation of a guest molecule by a host.

Common Types:

  • β-Cyclodextrin (β-CD): Limited water solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it the most common choice for pharmaceutical applications.[20]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Carries a negative charge, which can be useful for complexing with positively charged basic drugs.

Q7: What are Amorphous Solid Dispersions (ASDs) and how can they help?

A: Amorphous Solid Dispersions (ASDs) are one of the most powerful strategies for enhancing the solubility of "brick-dust" molecules—compounds whose low solubility is dominated by high crystal lattice energy.[22][23]

Mechanism of Action: In an ASD, the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[24][25] By preventing the drug from forming a stable crystal lattice, you eliminate the energy barrier required for dissolution.[26] When the ASD is introduced to an aqueous medium, the drug is released in a high-energy, supersaturated state, leading to a significant increase in both the rate and extent of dissolution.[23][27] The polymer carrier also plays a crucial role in stabilizing this supersaturated state and preventing recrystallization.[24][26][27]

When to Use ASDs:

  • For compounds with very high melting points and poor solubility that cannot be overcome by other methods.

  • When a significant increase in oral bioavailability is required for a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[28]

Common ASD Preparation Methods:

  • Spray Drying: A solution of the drug and polymer is atomized into a hot gas stream, rapidly evaporating the solvent to form a solid powder.

  • Hot Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded and cooled. This is a solvent-free method suitable for thermally stable compounds.[29]

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Particle Sciences. [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. [Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Henderson-Hasselbalch Equation. Study.com. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. The Pharma Innovation. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. MDPI. [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Henderson Hasselbalch Equation. YouTube. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Solubility and Dissolution Considerations for Amorphous Solid Dispersions. ResearchGate. [Link]

  • Henderson Hasselbalch equation – Knowledge and References. Taylor & Francis. [Link]

Sources

Optimization of reaction conditions for synthesizing 3-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 3-(Chloromethyl)-1H-indazole

Introduction: The Critical Intermediate

3-(Chloromethyl)-1H-indazole is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PDGFR) and modulators of the p53/MDM2 pathway. Its synthesis is theoretically simple—chlorination of (1H-indazol-3-yl)methanol—but practically treacherous.

The core challenge lies in its dual reactivity : it is an electrophile (at the chloromethyl group) and a nucleophile (at the indazole nitrogen). If these two natures are not managed via pH control, the molecule will self-destruct via intermolecular N-alkylation (dimerization).

This guide replaces generic protocols with an optimized, self-validating workflow designed to maximize yield and stability.

Module 1: Pre-Reaction & Reagent Quality (The Setup)

Q: Which chlorinating agent should I use? Thionyl Chloride (


) or Phosphorus Oxychloride (

)?

A: Thionyl Chloride (


) is the superior choice for this specific substrate. 
  • Causality:

    
     generates gaseous byproducts (
    
    
    
    and
    
    
    ), which simplifies the workup.[1]
    
    
    leaves behind phosphoric acid residues that are difficult to remove without aqueous washes, which triggers hydrolysis of your product.[1]
  • Protocol Note: Use freshly distilled or high-purity (99%+)

    
    .[1] Old reagent often contains dissolved 
    
    
    
    and hydrolysis products that can discolor the reaction and promote side reactions.[1]

Q: Can I use THF or Toluene instead of Dichloromethane (DCM)?

A: DCM is the standard, but reaction temperature dictates the choice.

  • DCM (Boiling Point ~40°C): Ideal for standard protocols.[1] It solubilizes the starting alcohol well but precipitates the hydrochloride salt of the product in many cases, protecting it from further reaction.[1]

  • THF: Avoid. THF can be cleaved by strong acid halides under reflux, and it coordinates with the protonated indazole, making salt isolation messy.[1]

  • Toluene: Use only if high-temperature forcing conditions (>80°C) are required (rare for this substrate).

Module 2: Reaction Optimization (The Process)

Q: My reaction stalls at 80% conversion. Should I add more


 or increase the temperature? 

A: Add more reagent, do not overheat.

  • The Mechanism: The reaction proceeds via an intermediate alkyl chlorosulfite (

    
    ). The breakdown of this intermediate to the chloride (
    
    
    
    ) requires
    
    
    or
    
    
    mechanisms.
  • Troubleshooting:

    • Stoichiometry: Ensure you started with at least 1.5 to 2.0 equivalents of

      
      . The excess drives the equilibrium and acts as a desiccant.[1]
      
    • Catalysis: Add a catalytic amount (1-2 drops) of DMF (Dimethylformamide) .[1] This forms the Vilsmeier-Haack reagent in situ (

      
      ), which is a far more potent chlorinating species than 
      
      
      
      alone.

Q: How do I monitor the reaction? The spot on TLC smears.

A: Your TLC technique is causing hydrolysis.

  • The Issue: Silica gel is slightly acidic and contains bound water.[1] 3-(Chloromethyl)-1H-indazole hydrolyzes back to the alcohol on the plate.

  • The Fix:

    • Neutralize the Plate: Pre-run your TLC plate in a chamber with 1% Triethylamine/Hexane, then dry it.[1]

    • Sample Prep: Quench your reaction aliquot into anhydrous methanol (forming the methyl ether) before spotting. If the methyl ether forms, the chloride was present.[1]

    • Visualization: The product (HCl salt) is often less mobile than the free base.[1]

Module 3: Work-up & Isolation (The Critical Step)

Q: I see a major impurity at higher molecular weight. What is it?

A: It is the "Bis-Indazole" Dimer.

  • The Cause: This is the most common failure mode.[1] If the reaction mixture becomes neutral or basic (even locally), the unprotonated Nitrogen (

    
     or 
    
    
    
    ) of one molecule attacks the Chloromethyl group (
    
    
    ) of another.
  • The Solution (Self-Validating System): You must isolate the product as the Hydrochloride Salt .

    • Do NOT perform an aqueous bicarbonate wash.[1]

    • Do NOT use column chromatography on silica (unless neutralized and rapid).[1]

Q: What is the optimized isolation protocol?

A: Follow this "Precipitation-Trituration" method:

  • Evaporation: Remove solvent and excess

    
     under reduced pressure (keep bath <40°C).
    
  • Chase: Add dry Toluene or DCM and re-evaporate twice to remove trace

    
     (azeotropic removal).
    
  • Precipitation: The residue is likely the HCl salt.[1] Suspend it in anhydrous Diethyl Ether (

    
    )  or Hexane .
    
  • Filtration: Filter the solid under an inert atmosphere (

    
    ).
    
  • Result: The solid is the stable 3-(chloromethyl)-1H-indazole hydrochloride.[1]

Module 4: Visualization of Workflows

Figure 1: Optimized Reaction & Isolation Workflow

ReactionWorkflow Start Indazole-3-methanol Reaction Reaction DCM, Reflux, 2-4h Start->Reaction Dissolve in DCM Reagent SOCl2 (2.0 eq) + cat. DMF Reagent->Reaction Check Conversion Check (Quench in MeOH) Reaction->Check Check->Reaction Incomplete Evap Evaporation (<40°C) Check->Evap Complete Triturate Trituration (Et2O / Hexane) Evap->Triturate Remove SOCl2 Impurity Dimerization (Bis-indazole) Evap->Impurity If Neutralized/Aq. Wash Product 3-(Chloromethyl)indazole HCl Salt (Solid) Triturate->Product Filter

Caption: Workflow emphasizing the isolation of the HCl salt to prevent dimerization.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Observed LowYield Low Yield / No Reaction Issue->LowYield Impurity Impurity: Dimer (High MW) Issue->Impurity ImpurityOH Impurity: Alcohol (Hydrolysis) Issue->ImpurityOH Action1 Add cat. DMF Check SOCl2 Quality LowYield->Action1 Action2 Avoid Aqueous Workup Isolate as HCl Salt Impurity->Action2 Action3 Dry Solvents Store under Argon ImpurityOH->Action3

Caption: Diagnostic tree for common synthesis failures.

Summary of Quantitative Data

ParameterStandard ConditionOptimized ConditionReason for Optimization
Solvent DCMDCM (Anhydrous)Prevents hydrolysis; good solubility.
Reagent

(1.1 eq)

(2.0 eq) + DMF (cat.)
Excess ensures completion; DMF accelerates rate via Vilsmeier intermediate.[1]
Temperature Reflux0°C

Reflux
Gradual heating controls gas evolution (

).[1]
Workup Aq.

Wash
Evaporation & Trituration Aqueous base triggers dimerization; Acid salt is stable.[1]
Storage Ambient-20°C, Argon Reactive alkyl chloride; sensitive to moisture.[1]

References

  • Thionyl Chloride Mediated Synthesis & Mechanisms Title: Thionyl chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides (Mechanism Applicable to Alcohols) Source:[2] Master Organic Chemistry URL:[Link]

  • Indazole Synthesis & Reactivity Title: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • General Reactivity of Chloromethyl Heterocycles Title: Thionyl Chloride - Common Reagents Source: Common Organic Chemistry URL:[Link]

Sources

Identifying and characterizing impurities from 3-(Chloromethyl)-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Chloromethyl Motif

3-(Chloromethyl)-1H-indazole is a linchpin intermediate in the synthesis of next-generation kinase inhibitors (e.g., VEGFR, FGFR inhibitors). Its value lies in the reactivity of the chloromethyl group, which serves as an electrophilic "warhead" for coupling with nucleophiles.

However, this reactivity is a double-edged sword. The molecule is inherently unstable as a free base and prone to specific degradation pathways that are often misdiagnosed as "column bleed" or "random decomposition." This guide deconstructs these impurities using a mechanism-first approach.

Visualizing the Impurity Landscape

The following workflow illustrates the genesis of the three most critical impurities during the chlorination of (1H-indazol-3-yl)methanol.

IndazoleImpurityMap Start Starting Material (1H-indazol-3-yl)methanol Product Target Product 3-(Chloromethyl)-1H-indazole Start->Product Primary Rxn (Sn2) Reagent Reagent SOCl2 / CH2Cl2 Reagent->Product Imp_A Impurity A (Hydrolysis) Reverted Alcohol Product->Imp_A Moisture/Aq. Workup (Hydrolysis) Imp_B Impurity B (Dimer) Bis(indazolyl) ether Product->Imp_B Rxn with Start Mat. (Incomplete Conversion) Imp_C Impurity C (Polymer) N-Alkylated Oligomers Product->Imp_C Free Base Storage (Self-Alkylation)

Figure 1: Reaction pathway showing the competition between product formation, dimerization (Impurity B), and hydrolytic reversion (Impurity A).

Impurity Characterization & Troubleshooting

Impurity A: The "Revertant" (Hydrolysis Product)
  • Identity: (1H-indazol-3-yl)methanol (Starting Material)

  • Mechanism: The benzylic chloride is highly susceptible to nucleophilic attack by water. This often occurs during the quench step if the reaction mixture is not kept acidic, or during storage if exposed to ambient humidity.

  • Detection:

    • HPLC: Elutes significantly earlier than the product (lower LogP).

    • LC-MS: M+H = 149.07 (vs. 167.03 for product).

Impurity B: The "Symmetric Dimer"
  • Identity: Bis(1H-indazol-3-ylmethyl) ether

  • Mechanism: This is the "silent killer" of yield. It forms when the product (an electrophile) reacts with unreacted starting material (a nucleophile) before the reaction is complete.

    • Reaction:

      
      
      
  • Detection:

    • HPLC: Elutes later than the product (High LogP, very lipophilic).

    • NMR: Look for a distinctive singlet shift for the methylene protons (

      
      ) around 
      
      
      
      4.8-5.0 ppm, distinct from the chloromethyl signal.
Impurity C: The "Self-Alkylation" Polymer
  • Mechanism: As a free base, the N1-nitrogen of one indazole molecule can attack the chloromethyl group of another. This leads to oligomerization, resulting in an insoluble gum.

  • Prevention: Always isolate and store this compound as the Hydrochloride Salt . The protonated nitrogen (

    
    ) is non-nucleophilic, shutting down this pathway.
    

Troubleshooting Guide (FAQ)

Q1: I see a massive peak at RRT ~1.3 that grows if I prolong the reaction time. What is it? A: This is likely Impurity B (The Dimer) .

  • Cause: You likely have unreacted alcohol present while the product is forming.

  • Fix: Ensure you use a sufficient excess of Thionyl Chloride (

    
    , >1.5 eq) to drive the starting material to extinction quickly. Do not add the alcohol to the 
    
    
    
    ; add
    
    
    to the alcohol at low temperature, then warm up to drive completion.

Q2: My product purity was 98% by HPLC, but after drying in the vacuum oven, it dropped to 90%. A: You are likely seeing Impurity A (Hydrolysis) or Impurity C (Polymerization) .

  • Diagnosis: If the new peak is early-eluting (polar), it is hydrolysis due to moisture in the oven or wet solvents. If the material turned into a gum/glass, it is polymerization.

  • Fix: Dry under strict anhydrous conditions. If you isolated the free base, convert it immediately to the HCl salt.

Q3: The NMR spectrum in DMSO-d6 shows broad, split peaks. Is my compound impure? A: Not necessarily. Indazoles exhibit Annular Tautomerism (1H vs 2H shift).

  • Explanation: In solution, the proton hops between N1 and N2. This exchange rate is intermediate on the NMR timescale, causing broadening.

  • Protocol: Add 1-2 drops of

    
     or a trace of TFA-d to the NMR tube. This forces a fast-exchange regime (or locks the protonation state), sharpening the peaks into a clean set of signals.
    

Standardized Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

Rationale:[1] A standard C18 method with acidic modification is required to suppress the ionization of the basic indazole nitrogen, ensuring sharp peak shapes.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Hold)2-15 min: 5%

95% B15-20 min: 95% B (Wash)
Detection UV @ 254 nm (Aromatic core) and 220 nm (Amide/Linker sensitivity)
Temperature 30°C
Sample Diluent Acetonitrile (Anhydrous) - Avoid Methanol to prevent solvolysis
1H-NMR Characterization (Diagnostic Signals)

Solvent: DMSO-d6

MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Note
Aromatic Ring 7.0 - 8.2MultipletsStandard indazole pattern (4H)

-Cl (Product)
5.10 - 5.25 SingletSharp singlet.

-OH (Impurity A)
4.75 - 4.85DoubletCouples with OH if dry; Singlet if wet.

-O-

(Impurity B)
4.90 - 5.00SingletDistinct shift from the chloride.
NH (Indazole) 13.0 - 13.5Broad SingletDisappears on

shake.

References

  • BenchChem. (2025).[1] HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Application Note.

  • National Institutes of Health (PMC). (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane.

  • ChemicalBook. (2024). Indazole 1H NMR Spectrum and Tautomerism Data.

  • Royal Society of Chemistry. (2015). Synthesis of 1H-Indazoles from N-Tosylhydrazones.

Sources

Technical Support Center: Strategies for Scaling Up Reactions Involving 3-(Chloromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for 3-(Chloromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly reactive and versatile building block. As a key intermediate in the synthesis of numerous pharmacologically active compounds, understanding its behavior, particularly during scale-up, is critical for success.[1][2][3] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges of moving from bench-scale experiments to larger-scale production.

Part 1: Troubleshooting Guide

This section addresses specific issues that are frequently encountered when scaling up reactions involving 3-(Chloromethyl)-1H-indazole. The format follows a problem-cause-solution structure to provide clear, actionable advice.

Question 1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?

This is the most common challenge in indazole chemistry.[4][5] The indazole core has two nucleophilic nitrogen atoms, and the reaction conditions directly influence which one is preferentially alkylated. The 1H-indazole tautomer is generally more thermodynamically stable.[1][3]

Potential Causes & Solutions:

  • Choice of Base and Counter-ion: The nature of the cation from the base used for deprotonation plays a crucial role.

    • For N1-Alkylation: Strong, non-coordinating bases like Sodium Hydride (NaH) in a non-polar solvent like THF often favor N1 substitution. Some studies suggest that the Na+ cation can chelate with the N2 nitrogen and an adjacent electron-rich group at the C3 position, sterically directing the incoming electrophile to the N1 position.[4]

    • For N2-Alkylation: Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, Dioxane) tend to favor N2 alkylation.[4] DFT calculations suggest that cesium ions can form stable coordinated complexes that favor the N1-substituted product, but other non-covalent interactions can drive the formation of the N2 product.[4] Highly selective N2-alkylation has also been achieved using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid, avoiding traditional bases altogether.[5][6]

  • Solvent Effects: The solvent polarity influences the dissociation of the indazole salt and the solvation of the cation.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents can solvate the cation, leading to a more "free" indazolide anion, which often results in a mixture of isomers or favors the thermodynamically more stable N1 product. However, combinations like Cs₂CO₃ in dioxane have shown high N1 selectivity.[4]

    • Non-polar Solvents (THF, Toluene): These solvents promote ion-pairing, where the cation remains closely associated with the indazolide anion. This close association can enhance the directing effect of the cation, often leading to higher selectivity.

  • Steric Hindrance: The steric bulk of substituents on the indazole ring or the electrophile can influence the N1/N2 ratio. A bulky group at the C7 position of the indazole can sterically hinder N1-alkylation, favoring the N2 isomer. Conversely, a bulky group at the C3 position may slightly favor N1 alkylation.[6]

Caption: Potential side reaction pathways for 3-(Chloromethyl)-1H-indazole.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 3-(Chloromethyl)-1H-indazole?

A: 3-(Chloromethyl)-1H-indazole is a reactive alkylating agent and should be handled with care.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases and oxidizing agents. Refrigeration is recommended for long-term storage to minimize degradation.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Q2: What analytical techniques are best for monitoring reaction progress and final product purity?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress at the bench.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It is essential for accurately determining the consumption of starting materials, the formation of the product, and the presence of any impurities. Develop a stability-indicating method early on.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurity peaks by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the final isolated product.

Q3: Are there any safety considerations specific to scaling up this chemistry?

A: Yes. The primary concern is managing the exotherm of the N-alkylation reaction.

  • Thermal Hazard Assessment: Before any significant scale-up, a thermal hazard assessment (e.g., using reaction calorimetry) is strongly recommended to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is critical for ensuring the cooling capacity of the chosen reactor is sufficient.

  • Controlled Addition: Never add all the 3-(chloromethyl)-1H-indazole at once on a large scale. A controlled addition via a pump allows you to manage the reaction rate and the resulting heat output.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place in case of a thermal runaway. This typically involves the rapid addition of a cold, non-reactive solvent or an appropriate quenching agent.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for N1-Selective Alkylation (Lab Scale)

This protocol is a representative example favoring N1-alkylation, based on conditions known to promote this isomer. [4] Materials:

  • Nucleophile (e.g., a phenol, 1.0 equiv)

  • 3-(Chloromethyl)-1H-indazole (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration relative to nucleophile)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the nucleophile (1.0 equiv) and cesium carbonate (2.0 equiv).

  • Add anhydrous 1,4-dioxane to the flask.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • In a separate vial, dissolve 3-(Chloromethyl)-1H-indazole (1.1 equiv) in a small amount of anhydrous dioxane.

  • Add the 3-(chloromethyl)-1H-indazole solution dropwise to the stirred suspension over 10-15 minutes.

  • Heat the reaction mixture to 90 °C and monitor by TLC or HPLC. [4]7. Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the mixture into ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired N1-alkylated product.

Table 1: Influence of Conditions on Indazole Alkylation Regioselectivity
Base (equiv)SolventTemperatureTypical OutcomeReference
Cs₂CO₃ (2.0)Dioxane90 °CHigh N1 selectivity (>90%)[4]
K₂CO₃ (2.0)DMFRTMixture of N1 and N2, often favoring N2[4]
NaH (1.2)THF0 °C to 50 °CHigh N1 selectivity, especially with C3 directing groups[4]
TfOH (cat.)DichloromethaneRTHigh N2 selectivity (with imidate electrophile)[5][6]
Protocol 2: Key Considerations for Scale-Up (1 g to 100 g)
  • Reagent Stoichiometry & Purity: Re-verify the purity of all reagents. A 1% impurity in a starting material on a 100 g scale is 1 g of waste that must be removed. Use the same stoichiometry as the optimized lab-scale reaction.

  • Solvent Volume: Maintain the same concentration (e.g., 0.1 M) as the lab scale. This will require a 100-fold increase in solvent volume. Ensure your reactor can accommodate this.

  • Reactor Setup: Use a jacketed glass reactor with an overhead stirrer (for better mixing than a magnetic stir bar), a condenser, a thermocouple to monitor internal temperature, and an addition funnel or pump for controlled addition.

  • Addition & Temperature Control:

    • Pre-heat the reactor jacket to the target temperature (e.g., 90 °C).

    • Charge the nucleophile, base, and solvent to the reactor and stir until the internal temperature equilibrates with the jacket.

    • Prepare a solution of 3-(chloromethyl)-1H-indazole in a portion of the solvent. Add this solution via a pump at a rate that keeps the internal temperature within ±2 °C of the setpoint. A typical addition time for a 100 g scale might be 1-2 hours.

  • Work-up & Isolation:

    • Plan your work-up. Quenching and extractions on a large scale require larger vessels and can be time-consuming. Ensure you have appropriately sized separatory funnels or a liquid-liquid extraction setup.

    • Consider crystallization as a more scalable purification method than chromatography. Perform screening experiments to find a suitable crystallization solvent system.

References

  • ResearchGate. Scale‐up reaction and synthetic utility. Available from: [Link]

  • PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]

  • National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Available from: [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • PubMed Central. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available from: [Link]

Sources

Resolving regioisomer formation in the synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Synthesis & Regiocontrol

Subject: Resolving Regioisomer Formation in Indazole Derivatives (N1 vs. N2 Selectivity) Ticket ID: IND-REGIO-001 Support Level: Tier 3 (Senior Application Scientist)

Overview: The Indazole Tautomer Challenge

Welcome to the Indazole Synthesis Support Hub. The core challenge in synthesizing indazole derivatives lies in the annular tautomerism between the


-indazole (benzenoid, thermodynamically stable) and 

-indazole (quinonoid, kinetically accessible) forms.

When functionalizing the nitrogen atoms, this tautomeric equilibrium often leads to mixtures of N1- and N2-substituted products.[1] This guide provides field-proven protocols to force regioselectivity toward your desired isomer.

Quick Triage: Which Isomer Do You Need?

Target IsomerPrimary StrategyKey ReagentsSelectivity Driver
N1-Alkyl Thermodynamic ControlNaH / THF or Cs₂CO₃ / DMF (High Temp)Stability of benzenoid system; Chelation control.
N2-Alkyl Kinetic Control / Acid CatalysisAlkyl Trichloroacetimidates / TMSOTfTransition state energy barrier; steric steering.
C3-Functionalized Direct C-H ActivationPd(OAc)₂ / OxidantDirecting groups or electronic bias of the heterocycle.

Module 1: N-Alkylation Troubleshooting

User Question: I am alkylating a 3-substituted indazole with an alkyl halide and K₂CO₃ in DMF, but I am getting a 1:1 mixture of N1 and N2 isomers. How do I favor N1?

Scientist Response: The "standard" condition (K₂CO₃/DMF) often fails to discriminate effectively because the deprotonated indazolyl anion has significant electron density at both nitrogens. To favor N1, you must shift from simple basic alkylation to Thermodynamic Equilibration or Chelation Control .

Protocol A: High-Selectivity N1-Alkylation (The "NaH Effect")

This protocol leverages the thermodynamic stability of the N1-product and specific cation coordination effects.

  • Solvent Selection: Switch from DMF to THF .

  • Base: Use NaH (Sodium Hydride) .

  • Mechanism: In THF, the sodium cation (

    
    ) coordinates tightly. If you have an electron-withdrawing group (EWG) at C3 (e.g., -COOMe, -CN), the 
    
    
    
    can chelate between the N2-nitrogen and the C3-substituent oxygen/nitrogen. This blocks N2 and directs the electrophile to N1 [1].

Step-by-Step:

  • Dissolve indazole (1.0 equiv) in anhydrous THF (0.1 M) under Ar/N₂.

  • Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Stir for 30 min at 0 °C, then warm to RT for 30 min (ensure full deprotonation).

  • Add alkyl halide (1.2 equiv).

  • Critical Step: If reaction is sluggish, heat to 50 °C. Higher temperatures favor the thermodynamic N1 product via equilibration [2].

Protocol B: Accessing the Elusive N2-Isomer

User Question: My SAR study requires the N2-isomer, but I only get <10% yield. Is there a specific reagent for this?

Scientist Response: Direct alkylation with halides rarely favors N2. The superior method uses Alkyl 2,2,2-Trichloroacetimidates under Lewis acid catalysis. This reaction proceeds via an


-like or tight ion-pair mechanism that kinetically favors the more nucleophilic (in this context) N2 position [3].

Step-by-Step:

  • Prepare Electrophile: Synthesize the alkyl trichloroacetimidate from the corresponding alcohol and trichloroacetonitrile (DBU cat., DCM).

  • Reaction: Dissolve indazole (1.0 equiv) and alkyl trichloroacetimidate (1.2 equiv) in anhydrous THF or DCM.

  • Catalyst: Add TMSOTf (0.1 equiv) or BF₃·OEt₂ at 0 °C.

  • Workup: Quench with NaHCO₃ after 1–4 hours. This method often yields >95:5 N2:N1 selectivity.

Visualizing the Decision Pathway

The following logic tree guides your experimental design based on the desired outcome and substrate properties.

IndazoleStrategy Start Target Regioisomer N1 N1-Alkyl Indazole Start->N1 N2 N2-Alkyl Indazole Start->N2 CheckC3 Is C3 Substituent Electron-Withdrawing? N1->CheckC3 Imidate Protocol: Alkyl Trichloroacetimidate + TMSOTf (Acid Cat.) N2->Imidate Primary/Secondary Alkyl Mitsunobu Protocol: Mitsunobu (Substrate Dependent) N2->Mitsunobu Alternative NaH_THF Protocol: NaH / THF (Chelation Control) CheckC3->NaH_THF Yes (e.g., Ester, CN) Cs2CO3_HighT Protocol: Cs2CO3 / DMF (Thermodynamic Control @ 90°C) CheckC3->Cs2CO3_HighT No (H, Alkyl, Aryl)

Caption: Decision matrix for selecting reaction conditions based on target regiochemistry and substrate electronics.

Module 2: Analytical Verification (Prove Your Structure)

User Question: I have isolated a pure product, but I am not sure if it is N1 or N2. The proton NMR looks similar for both. How do I confirm?

Scientist Response: Never rely on chemical shift alone. The definitive method is 2D NMR (HMBC) .

Differentiation Table:

FeatureN1-Substituted IndazoleN2-Substituted Indazole
HMBC Correlation Alkyl

-protons correlate to C7a (junction carbon).[2]
Alkyl

-protons correlate to C3 (imine carbon).
NOESY / ROESY Strong NOE between Alkyl

-protons and C7-H .
NOE between Alkyl

-protons and C3-H (if C3 is unsubstituted).
C13 Shift (N-CH) Typically shielded relative to N2.Typically deshielded relative to N1.

Experimental Tip: If C3 is substituted (no C3-H), the HMBC correlation to C7a (for N1) vs. C3 (for N2) is the only reliable NMR method [4].

Module 3: De Novo Synthesis (Avoiding the Problem)

If alkylation continues to yield inseparable mixtures, switch to Ring Closure strategies where regiochemistry is fixed before the ring forms.

Method: Hydrazine Condensation with 1,3-Diketones

Reaction of hydrazines (


) with 1,3-diketones yields pyrazoles/indazoles.
  • Regiocontrol: The most nucleophilic nitrogen of the hydrazine (usually the terminal

    
     unless sterically encumbered) attacks the most electrophilic carbonyl.
    
  • Refinement: Using o-fluorobenzaldehydes and hydrazine hydrates is a robust route to unsubstituted indazoles, which can then be N-functionalized using the specific protocols in Module 1 [5].

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[3] Chem.2024 , 20, 1940–1954.[3] Link

  • Thermodynamic vs Kinetic Control in Indazole Synthesis. Master Organic Chemistry Guides.Link

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Technical Report.Link

  • Differentiation of regioisomeric N-alkylation of indazoles by advanced NMR. Magn. Reson. Chem.2024 , 62(11), 765-774. Link

  • New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes. Heterocycles.Link

Sources

Validation & Comparative

A Comparative Guide to Indazole Derivatives as Potent and Selective FGFR1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting FGFR1 with Indazole Derivatives

Fibroblast Growth Factor Receptor 1 (FGFR1) has emerged as a critical therapeutic target in oncology. As a key member of the receptor tyrosine kinase family, FGFR1 governs essential cellular processes, including proliferation, survival, and differentiation.[1] However, genetic alterations such as gene amplification, mutations, or chromosomal translocations can lead to aberrant, ligand-independent activation of FGFR1 signaling.[2][3] This dysregulation is a known driver in various malignancies, including breast cancer, squamous non-small cell lung cancer (NSCLC), and gastric cancer, making it an attractive focal point for targeted drug development.[1][2]

The inhibition of this signaling pathway presents a promising strategy for cancer therapy.[4] Among the diverse chemical scaffolds explored for kinase inhibition, the indazole core has proven to be a "privileged structure." Its unique bicyclic aromatic system provides a rigid framework that can be strategically decorated with substituents to achieve high potency and selectivity against various kinases, including FGFR1.[5][6] This guide provides a comparative analysis of prominent indazole-based FGFR1 inhibitors, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

The FGFR1 Signaling Cascade: A Network of Oncogenic Pathways

Upon binding of its cognate fibroblast growth factor (FGF) ligand, FGFR1 dimerizes, leading to the autophosphorylation of its intracellular kinase domain. This phosphorylation event creates docking sites for various adapter proteins, triggering a cascade of downstream signaling pathways critical for cell fate. The primary oncogenic pathways activated include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Predominantly drives cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and metabolism, often inhibiting apoptosis.

  • PLCγ Pathway: Influences cell motility and invasion through calcium signaling.

  • JAK-STAT Pathway: Directly links the cell surface receptor to transcriptional regulation, impacting proliferation and survival.

Aberrant activation of FGFR1 leads to the constitutive firing of these pathways, fueling uncontrolled tumor growth and therapeutic resistance.[1][3]

Kinase_Assay_Workflow start Start prep_inhibitor 1. Prepare Inhibitor Dilution Series (e.g., 10-point, 3-fold dilutions in DMSO) start->prep_inhibitor plate_inhibitor 3. Add Inhibitor to Assay Plate (e.g., 5 µL per well) prep_inhibitor->plate_inhibitor prep_reagents 2. Prepare Assay Reagents - Kinase Buffer - FGFR1 Enzyme + Substrate Mix - ATP Solution add_kinase 4. Add FGFR1/Substrate Mix (e.g., 5 µL per well) prep_reagents->add_kinase plate_inhibitor->add_kinase pre_incubate 5. Pre-incubate at RT (Allows inhibitor to bind kinase) add_kinase->pre_incubate start_reaction 6. Initiate Reaction with ATP (e.g., 5 µL per well) pre_incubate->start_reaction incubate_reaction 7. Incubate at RT for 60 min (Allows phosphorylation to occur) start_reaction->incubate_reaction stop_reaction 8. Stop Reaction & Develop Signal (e.g., Add ADP-Glo™ or LanthaScreen™ Reagent) incubate_reaction->stop_reaction incubate_detection 9. Incubate at RT for 30-40 min (Signal development) stop_reaction->incubate_detection read_plate 10. Read Plate (Luminescence or TR-FRET) incubate_detection->read_plate analyze 11. Analyze Data (Normalize to controls, plot dose-response curve, calculate IC50) read_plate->analyze end End analyze->end

Caption: A generalized workflow for an in vitro FGFR1 kinase assay.
Protocol 1: In Vitro FGFR1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity. [7] Causality: We use a purified, recombinant FGFR1 kinase domain to isolate the inhibitor's effect on the enzyme itself, free from cellular complexities. The luminescent readout provides a wide dynamic range and high sensitivity.

Methodology:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole derivative in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Setup: To a 384-well white assay plate, add 50 nL of each inhibitor concentration from the dilution series. Include "no inhibitor" (DMSO only) for 100% activity control and "no enzyme" for background control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix containing recombinant FGFR1 (e.g., 8 ng/reaction) and a suitable peptide substrate (e.g., 2 µM) in kinase reaction buffer.

    • Add 5 µL of this mix to each well containing the inhibitor.

    • Prepare a 2X ATP solution (e.g., 40 µM ATP in kinase buffer).

    • To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Signal Development:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the "no enzyme" background from all wells. Normalize the data to the "no inhibitor" control (100% activity) and a positive control inhibitor (0% activity). Plot the normalized percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Format)

This assay determines an inhibitor's ability to reduce the proliferation of cancer cells, a key indicator of its therapeutic potential. The CellTiter-Glo® assay measures ATP levels, which correlate with the number of metabolically active, viable cells.

Causality: Using a cancer cell line with a known FGFR1 amplification (e.g., NCI-H1581) ensures that the observed anti-proliferative effect is likely due to on-target inhibition of the FGFR1 pathway.

Methodology:

  • Cell Seeding: Seed NCI-H1581 cells in a 96-well clear-bottom white plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the indazole inhibitor in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Signal Development and Reading:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control cells and calculate the IC50 value as described in the kinase assay protocol.

Conclusion and Future Directions

The indazole scaffold is a robust and versatile platform for the development of potent FGFR1 inhibitors. Through systematic optimization and scaffold hopping, novel derivatives like Compound 7r have demonstrated nanomolar efficacy in both biochemical and cellular assays, rivaling established clinical candidates. [8][9]The comparative data clearly show that while achieving high enzymatic potency is a critical first step, optimizing for cellular activity is paramount for therapeutic potential.

The primary challenge moving forward is to enhance selectivity and overcome potential resistance mechanisms. [10][11]As FGFR-driven cancers can rapidly reactivate downstream signaling (e.g., MAPK/ERK pathway) in response to targeted inhibition, future strategies may involve combinatorial therapies. [10]The detailed experimental protocols provided herein offer a validated roadmap for researchers to rigorously evaluate the next generation of indazole-based FGFR1 inhibitors, bringing us closer to more effective and durable cancer therapies.

References

  • Liu, P., et al. (2022). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1. ResearchGate. Available at: [Link]

  • Patsnap. (n.d.). CH-5183284 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • Gao, Y., et al. (2023). Pharmacological and Biological Targeting of FGFR1 in Cancer. Cancers. Available at: [Link]

  • Hingorani, P., et al. (2020). Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models. Cancers. Available at: [Link]

  • Wang, J., et al. (2019). Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Chavda, V.P., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • ResearchGate. (2018). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • Tan, L., et al. (2012). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Li, J., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pearson, A., et al. (2021). Rapid Resistance of FGFR-driven Gastric Cancers to Regorafenib and Targeted FGFR Inhibitors can be Overcome by Parallel Inhibition of MEK. Molecular Cancer Therapeutics. Available at: [Link]

  • Chase, A., et al. (2013). Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome. Haematologica. Available at: [Link]

  • Nakanishi, Y., et al. (2015). The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor. Molecular Cancer Therapeutics. Available at: [Link]

  • National Cancer Institute. (n.d.). Regorafenib. NCI Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • Gozgit, J.M., et al. (2012). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. Molecular Cancer Therapeutics. Available at: [Link]

  • Gavine, P.R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research. Available at: [Link]

  • Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Oncology Letters. Available at: [Link]

  • So, K.S., et al. (2013). Novel FGFR inhibitor ponatinib suppresses the growth of non-small cell lung cancer cells overexpressing FGFR1. Oncology Reports. Available at: [Link]

  • Debiopharm. (2014). First-in-human Phase I “Basket” Study of Debio 1347 (CH5183284), a Novel FGFR Inhibitor. Debiopharm. Available at: [Link]

  • Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. Available at: [Link]

  • MDPI. (2023). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. Available at: [Link]

  • ClinPGx. (n.d.). regorafenib. ClinPGx. Available at: [Link]

  • Kim, H.S., et al. (2021). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. Available at: [Link]

  • AACR Journals. (2014). Abstract 2533: Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on a gatekeeper mutant of FGFR2. AACR Journals. Available at: [Link]

  • Zopf, D., et al. (2013). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer. Available at: [Link]

  • ResearchGate. (n.d.). Mode of action of Regorafenib. ResearchGate. Available at: [Link]

  • AACR Journals. (2019). Abstract 2924: Evaluation of the pan-FGFR inhibitor AZD4547 with radiation in non-small cell lung cancer. AACR Journals. Available at: [Link]

  • Katoh, M. (2023). Current progress in cancer treatment by targeting FGFR signaling. Trends in Cancer. Available at: [Link]

  • Indigo Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Indigo Biosciences. Available at: [Link]

  • Tan, F.H., et al. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. OncoTargets and Therapy. Available at: [Link]

  • Frontiers. (2022). FGF1 protects FGFR1-overexpressing cancer cells against drugs targeting tubulin polymerization by activating AKT via two independent mechanisms. Frontiers in Pharmacology. Available at: [Link]

Sources

A Cross-Validated Guide to the Biological Activity of Indazole Derivatives in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational anti-cancer agents.[1][2][3][4] Their therapeutic potential stems from their ability to interact with a wide array of biological targets, leading to the disruption of key signaling pathways that drive tumor growth and survival.[1][5][6] However, the efficacy of these derivatives is not uniform across all cancer types. The inherent heterogeneity of cancer, both between and within tumor types, necessitates a rigorous cross-validation of biological activity across a diverse panel of cancer cell lines.

This guide provides an in-depth comparison of the cytotoxic and mechanistic profiles of representative indazole derivatives, drawing upon data from multiple studies to illuminate the differential sensitivities of various cancer cell lines. We will delve into the causality behind experimental choices, provide detailed protocols for robust and reproducible in vitro screening, and visualize the complex signaling networks targeted by these promising compounds. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical methodologies required to navigate the complexities of evaluating indazole-based therapeutics.

The Rationale for Cross-Cell Line Screening: Understanding Differential Sensitivity

The practice of screening potential anti-cancer compounds against a panel of diverse cancer cell lines, such as the NCI-60 panel, is a cornerstone of preclinical drug development.[7][8] This approach is predicated on the understanding that a compound's efficacy can be profoundly influenced by the unique genetic and molecular makeup of each cancer cell. A derivative that exhibits potent cytotoxicity against a breast cancer cell line may be significantly less active against a colon or lung cancer cell line.

This differential sensitivity can be attributed to a multitude of factors, including:

  • Expression levels of the drug target: If an indazole derivative targets a specific kinase, its effectiveness will be greater in cell lines that overexpress that kinase.

  • Presence of activating or resistance mutations: Mutations in the target protein or downstream signaling components can either enhance or abrogate the drug's effect.

  • Activity of drug efflux pumps: Cancer cells can develop resistance by upregulating transporter proteins that actively pump the drug out of the cell.

  • Functionality of apoptotic pathways: The ability of a compound to induce programmed cell death can be compromised in cell lines with defects in their apoptotic machinery.

By systematically evaluating a compound's activity across a well-characterized cell line panel, researchers can identify patterns of sensitivity and resistance, generate hypotheses about the mechanism of action, and identify potential biomarkers that could predict patient response in a clinical setting.

Comparative Cytotoxicity of Indazole Derivatives: A Data-Driven Analysis

To illustrate the principle of differential sensitivity, we have compiled and compared the in vitro anti-proliferative activity of several indazole derivatives from various studies. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is the primary metric for comparison. It is crucial to acknowledge that direct comparison of absolute IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, such as cell passage number, serum concentration, and assay duration. However, the relative patterns of activity across different cell lines within a single study provide valuable insights.

Table 1: Comparative in vitro Anti-proliferative Activity (IC50, µM) of Selected Indazole Derivatives Across Various Cancer Cell Lines

Indazole DerivativeCancer TypeCell LineIC50 (µM)Reference
Compound 2f Breast4T10.23 - 1.15[7][9][10]
LungA5490.88[7][9][10]
CervicalHeLa--
ColonHT29--
Compound 6o LungA549> 10[11]
LeukemiaK5625.15[11]
ProstatePC-36.12[11]
HepatomaHep-G25.62[11]
Curcumin Indazole Analog 3b BreastMCF-7> 100
CervicalHeLa76.20
ColonWiDr27.20
Quinazoline-Indazole 11a LungNCI-H322MGI = 60%[5][6]
BreastMDAMB-468GI = 90%[5][6]
Quinazoline-Indazole 12b ColonKM12GI = 74%[5][6]

Note: For compounds 11a and 12b, the data is presented as Growth Inhibition (GI) percentage at a single concentration, as reported in the source.

From this compiled data, several key observations can be made:

  • Compound 2f demonstrates potent, broad-spectrum activity, with IC50 values in the sub-micromolar to low micromolar range against both breast and lung cancer cell lines.[7][9][10]

  • In contrast, Compound 6o exhibits more selective activity, with moderate potency against leukemia, prostate, and hepatoma cell lines, but significantly weaker activity against the A549 lung cancer cell line.[11] This highlights the importance of testing against a diverse panel to avoid prematurely discarding a compound that may be highly effective against specific cancer types.

  • The curcumin indazole analog 3b shows a clear preference for the WiDr colon cancer cell line over the MCF-7 breast and HeLa cervical cancer cell lines, showcasing a distinct selectivity profile.

  • The quinazoline-indazole derivatives 11a and 12b also display differential growth inhibitory effects, with 11a being more active against the breast cancer cell line MDAMB-468, and 12b showing notable activity against the colon cancer cell line KM12.[5][6]

Deciphering the Mechanisms of Action: A Look at Key Signaling Pathways

The differential cytotoxicity of indazole derivatives is a direct reflection of their diverse mechanisms of action. These compounds have been shown to modulate a range of cellular processes critical for cancer cell survival and proliferation.

Kinase Inhibition: A Prominent Mechanism

A significant number of indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, enzymes that play a central role in signal transduction.[5][6]

  • VEGFR-2 Inhibition: Several indazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[5][6] By blocking VEGFR-2 signaling, these compounds can effectively starve the tumor and inhibit its growth.

Caption: Indazole derivatives can inhibit VEGFR-2 signaling, blocking downstream pathways that promote angiogenesis and cell proliferation.

Induction of Apoptosis: Triggering Programmed Cell Death

Another well-documented mechanism of action for indazole derivatives is the induction of apoptosis, or programmed cell death.[9][10] Cancer cells often have dysfunctional apoptotic pathways, allowing them to evade this natural process of cell elimination. Indazole derivatives can reactivate apoptosis through various mechanisms:

  • Modulation of Bcl-2 Family Proteins: Some derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales in favor of cell death.[9][10]

  • Activation of Caspases: The executioners of apoptosis, caspases, can be activated by indazole derivatives, leading to the systematic dismantling of the cell.[9][10]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can induce oxidative stress and trigger the mitochondrial pathway of apoptosis.[9][10]

Apoptosis_Induction Indazole Indazole Derivative ROS ↑ ROS Indazole->ROS Bax ↑ Bax Indazole->Bax Bcl2 ↓ Bcl-2 Indazole->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Indazole derivatives can induce apoptosis by increasing ROS and modulating Bcl-2 family proteins, leading to caspase activation.

Experimental Protocols for Cross-Validation: A Step-by-Step Guide

To ensure the generation of high-quality, reproducible data for cross-cell line comparisons, it is imperative to follow standardized and well-validated experimental protocols. Here, we provide detailed methodologies for two commonly used cytotoxicity assays: the MTT and SRB assays.

Experimental Workflow for Cross-Cell Line Cytotoxicity Screening

Experimental_Workflow start Start seed Seed Cancer Cell Lines in 96-well Plates start->seed incubate1 Incubate for 24h (Cell Adherence) seed->incubate1 treat Treat with Indazole Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 assay Perform Cytotoxicity Assay (MTT or SRB) incubate2->assay read Measure Absorbance (Plate Reader) assay->read analyze Calculate IC50 Values read->analyze compare Compare Activity Across Cell Lines analyze->compare end End compare->end

Caption: A generalized workflow for cross-validating the cytotoxicity of indazole derivatives across multiple cancer cell lines.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and blank (medium only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Drug Treatment: Prepare serial dilutions of the indazole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Add 100 µL of medium with the same concentration of DMSO as the drug-treated wells to the vehicle control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein. It offers a stable endpoint and is less prone to interference from compounds that affect mitochondrial respiration.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Indazole derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Drug Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation with the drugs, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye. Shake the plates for 5 minutes on a shaker.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth for each drug concentration relative to the vehicle control. Plot the percentage of growth against the drug concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion and Future Directions

The cross-validation of the biological activity of indazole derivatives across diverse cancer cell lines is an indispensable step in the preclinical evaluation of these promising therapeutic agents. As demonstrated, these compounds exhibit a wide range of potencies and distinct selectivity profiles, underscoring the importance of a broad screening approach. The mechanistic insights gained from these studies, particularly regarding kinase inhibition and apoptosis induction, provide a rational basis for their further development.

Future research in this area should focus on:

  • Standardized Screening: Utilizing platforms like the NCI-60 cell line panel to generate more directly comparable datasets for a larger number of indazole derivatives.

  • In-depth Mechanistic Studies: Moving beyond broad pathway analysis to identify the specific molecular targets and resistance mechanisms in different cancer subtypes.

  • Combination Therapies: Investigating the synergistic effects of indazole derivatives with existing chemotherapeutics or targeted agents to overcome resistance and enhance efficacy.

  • In vivo Validation: Progressing the most promising candidates from in vitro studies to relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

By adopting a systematic and mechanistically informed approach to the cross-validation of indazole derivatives, the scientific community can accelerate the translation of these potent compounds from the laboratory to the clinic, ultimately providing new and effective treatment options for cancer patients.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Wei, Y., & Chen, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675–15687. Available from: [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Wei, Y., & Chen, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available from: [Link]

  • Zhang, Y., Liu, Y., Su, M., Li, X., & Zhang, Y. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12347–12354. Available from: [Link]

  • Petersen, J. S. S. M., & Baird, S. K. (2021). Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death. Cancer Chemotherapy and Pharmacology, 87(4), 537–547. Available from: [Link]

  • Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179–184. Available from: [Link]

  • Petersen, J. S. S. M., & Baird, S. K. (2021). Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death. ResearchGate. Available from: [Link]

  • Kumar, A., Sharma, G., & Singh, U. P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26231–26250. Available from: [Link]

  • Khan, I., & Zaib, S. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5099. Available from: [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Wei, Y., & Chen, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675–15687. Available from: [Link]

  • Wang, Y., Li, J., Zhang, Y., Wang, Y., & Li, J. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. Available from: [Link]

  • Wang, Y., & Yin, F. (2018). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available from: [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Available from: [Link]

  • Wang, Y., & Yin, F. (2018). Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. Available from: [Link]

  • Kumar, A., Sharma, G., & Singh, U. P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(Chloromethyl)-1H-indazole: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of researchers is paramount. This guide provides a detailed operational plan for the safe handling of 3-(Chloromethyl)-1H-indazole, a heterocyclic compound whose toxicological properties are not yet fully elucidated. As such, a conservative and rigorous approach to safety is essential. This document moves beyond a simple checklist, offering a procedural and logical framework rooted in established safety principles to protect laboratory personnel.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for 3-(Chloromethyl)-1H-indazole is not extensively documented, data from structurally related indazole derivatives provide a strong basis for hazard assessment. Compounds in this family are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2]. Therefore, it is prudent to handle 3-(Chloromethyl)-1H-indazole as a hazardous substance, assuming it poses similar risks.

Key Assumed Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]

  • Serious Eye Damage: Contact with eyes can lead to significant irritation and potential damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]

  • Harmful if Swallowed or Absorbed: Systemic effects may occur upon ingestion or significant skin absorption.[4]

Given these potential hazards, a multi-layered safety approach combining engineering controls, personal protective equipment (PPE), and strict operational protocols is required.

Engineering Controls: The First Line of Defense

Personal protective equipment should never be the sole means of protection. It is designed to protect you when engineering controls fail or are not feasible.

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving 3-(Chloromethyl)-1H-indazole must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles or vapors.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air environment.[5]

  • Safety Stations: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[1][4]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE must be deliberate, creating a complete barrier against potential exposure routes.

Protection Area Required PPE Rationale and Specifications
Eye and Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[4][6] A face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.[7]
Hand Compatible Chemical-Resistant Gloves (Double-Gloved)Wear compatible chemical-resistant gloves (e.g., nitrile) at all times.[4] Given the unknown permeation characteristics, double-gloving is a highly recommended practice. Immediately replace any gloves that are compromised. Wash hands thoroughly after removing gloves.[8]
Body Laboratory Coat or Chemical-Resistant CoverallA fully buttoned laboratory coat should be worn to protect skin and personal clothing.[6] For procedures with a higher risk of splashes or significant contamination, a chemical-resistant coverall, such as a polyethylene-coated suit, offers superior protection.[9][10]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator is essential if there is a risk of generating dust or aerosols, or if work must be performed outside of a fume hood.[4] For nuisance dust exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of accidental exposure. The following workflow illustrates the critical stages of handling 3-(Chloromethyl)-1H-indazole.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Verify Engineering Controls (Fume Hood, Eyewash/Shower) don_ppe 2. Don Full PPE (Goggles, Face Shield, Gloves, Coat) prep_area->don_ppe Confirm safety equipment weigh 3. Weigh Compound (Use anti-static weigh paper) don_ppe->weigh Enter handling area transfer 4. Transfer to Reaction Vessel weigh->transfer reaction 5. Perform Experiment transfer->reaction decontaminate 6. Decontaminate Surfaces & Glassware reaction->decontaminate Experiment complete dispose 7. Dispose of Waste (Labelled Hazardous Waste Container) decontaminate->dispose doff_ppe 8. Doff PPE Correctly (Gloves last, inside out) dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash Final step

Caption: Workflow for handling 3-(Chloromethyl)-1H-indazole.

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

Emergency Situation Immediate First Aid Response
Skin Contact Immediately remove contaminated clothing.[11][12] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle, steady stream of tepid water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[1][14] Seek immediate medical attention.
Inhalation Move the individual to fresh air at once.[3][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3][14] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Minor Spill Evacuate personnel from the immediate area. Wearing full PPE, cover the spill with an absorbent, non-combustible material. Carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for chemical waste disposal.[3][4] Ventilate the area and wash the spill site after material pickup is complete.[4]

For any exposure, bring the Safety Data Sheet (SDS) for the compound or a related one to the attending physician.[3]

Storage and Disposal: Ensuring Long-Term Safety

  • Storage: Store 3-(Chloromethyl)-1H-indazole in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4][6]

  • Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations via an approved waste disposal plant.[1] All waste containers must be clearly labeled with the complete chemical name.[15]

By integrating these principles of hazard assessment, engineering controls, rigorous PPE use, and emergency preparedness into your daily operations, you build a resilient safety culture. This comprehensive approach ensures that your valuable research can proceed without compromising the well-being of the scientific professionals driving it.

References

  • Capot Chemical. (2018, November 28). MSDS of 3-chloro-5-(trifluoromethyl)-1H-indazole. Retrieved from [Link]

  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET - 7-Benzyloxy-1H-indazole. Retrieved from [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate - Registration Dossier. Retrieved from [Link]

  • PubChem. 1H-Indazole. Retrieved from [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals - Research Safety. Retrieved from [Link]

  • 3M. PPE Solutions for Chemical Industries - Worker Health & Safety. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.